molecular formula C8H8IN3 B13120666 3-Iodo-1-methyl-1H-indazol-4-amine

3-Iodo-1-methyl-1H-indazol-4-amine

Cat. No.: B13120666
M. Wt: 273.07 g/mol
InChI Key: JDLKNJDGXFZRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-1H-indazol-4-amine (: 953410-90-7) is a high-value chemical building block with a molecular formula of C 8 H 8 IN 3 and a molecular weight of 273.07 . This iodinated, N-methylated indazole amine is specifically designed for research and development applications, particularly in the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles . Researchers utilize this core to develop novel therapeutic agents, and the iodine atom at the 3-position serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids . This allows for the efficient synthesis of a wide array of 3-aryl indazole derivatives, which are libraries of compounds screened for various biological activities. Derivatives of 1-methyl-3-aryl indazole have demonstrated significant in vitro anticancer activity against several human cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer), making this compound a critical intermediate in the search for new oncology treatments . The structure is related to several clinically used indazole-based anticancer drugs, underscoring the therapeutic relevance of this chemical class . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-1-methylindazol-4-amine

InChI

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3

InChI Key

JDLKNJDGXFZRCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)I)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation & Synthesis of 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-1-methyl-1H-indazol-4-amine Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). The specific derivative 3-iodo-1-methyl-1H-indazol-4-amine represents a high-value intermediate. The C3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C4-amine functions as a critical hydrogen bond donor in ATP-binding pockets.

However, the synthesis and characterization of this molecule present two primary challenges:

  • Regiocontrol: Distinguishing and controlling N1- vs. N2-methylation.

  • Substituent Fidelity: Confirming the C3-position of the iodine atom against potential C5/C7 electrophilic attack directed by the C4-amine.

This guide details a self-validating synthesis route and a rigorous structural elucidation protocol using 2D NMR (HMBC/NOESY) to ensure isomeric purity.

Part 1: Strategic Synthesis & Regiocontrol

To ensure structural integrity, we employ a "Deactivation-First" strategy. Direct iodination of 4-amino-1-methylindazole is risky due to the electron-donating amine activating C5 and C7, leading to poly-halogenation. Instead, we utilize the 4-nitro precursor.

Optimized Synthetic Workflow
  • Starting Material: 4-Nitro-1H-indazole.[1]

  • Step 1: Regioselective Methylation (N1-Targeted).

    • Reagents: NaH (1.2 eq), MeI (1.1 eq), THF, 0°C to RT.

    • Rationale: The indazole anion is an ambident nucleophile. Under thermodynamic control (NaH/THF), N1-alkylation is favored over N2 due to the preservation of the benzenoid system in the N1-isomer (vs. the quinonoid structure of N2).

  • Step 2: C3-Iodination.

    • Reagents: I2 (1.5 eq), KOH (3.0 eq), DMF, RT.

    • Rationale: Despite the deactivating nitro group, the C3 position remains the most nucleophilic site on the pyrazole ring. The basic conditions facilitate the formation of the iodonium species.

  • Step 3: Nitro Reduction.

    • Reagents: Fe powder (5 eq), NH4Cl (sat.[1] aq), EtOH/H2O, 80°C.

    • Rationale: Iron-mediated reduction is chemoselective, avoiding de-iodination (which can occur with Pd/C catalytic hydrogenation).

Part 2: Structural Elucidation Protocol

The core challenge is proving the methyl group is at N1 and the iodine is at C3.

Establishing Regiochemistry (N1 vs. N2)

The distinction between 1-methyl (N1) and 2-methyl (N2) isomers is definitive using 2D NMR.[2]

  • The Diagnostic Logic:

    • N1-Isomer: The

      
      -methyl protons are spatially close to the C7-proton (benzene ring) and chemically bonded to N1, which is adjacent to the bridgehead carbon (C7a).
      
    • N2-Isomer: The

      
      -methyl protons are spatially close to C3 (if protonated) and chemically bonded to N2, which is adjacent to C3.
      
  • Critical Experiments:

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

      • N1-Me: Shows a strong 3-bond correlation (

        
        ) to the C7a bridgehead carbon  (~140 ppm).
        
      • N2-Me: Shows a strong 3-bond correlation to C3 (or C7a, but the C3 correlation is unique to N2). Note: With Iodine at C3, the C3 carbon shifts significantly.

    • 1H-1H NOESY (Nuclear Overhauser Effect):

      • N1-Me: Strong NOE cross-peak with H7 (the aromatic proton peri- to the N1 position).

      • N2-Me:No NOE with H7 . (Would show NOE with H3 if it were not iodinated).

Confirming C3-Iodination
  • 1H NMR: Disappearance of the H3 singlet (typically ~8.0-8.2 ppm in non-iodinated precursor).

  • 13C NMR: The C3 carbon signal exhibits a dramatic upfield shift due to the "Heavy Atom Effect" of iodine. While a typical C3-H is ~135 ppm, C3-I often appears at 85–100 ppm .

Quantitative Data Summary
Feature3-Iodo-1-methyl (Target)3-Iodo-2-methyl (Impurity)Non-Iodinated Precursor
N-Me Shift (1H) ~4.05 ppm (s)~4.15 ppm (s)~4.00 ppm
NOESY Correlation N-Me ↔ H7 N-Me ↔ None (or weak H3 if H present)N-Me ↔ H7
HMBC Correlation N-Me → C7a N-Me → C3N-Me → C7a
C3 Shift (13C) ~90-100 ppm ~90-100 ppm~135 ppm
H3 Signal (1H) Absent AbsentPresent (~8.1 ppm)

Part 3: Visualization of Logic & Workflow

Diagram 1: Elucidation Decision Tree

This logic gate ensures the isolated product is the correct regioisomer.

ElucidationLogic Start Crude Product Analysis (1H NMR) CheckMe Identify N-Me Singlet (~4.0 ppm) Start->CheckMe NOESY Run 1H-1H NOESY CheckMe->NOESY Singlet Found Result1 NOE: N-Me ↔ H7 (Aromatic) NOESY->Result1 Result2 NOE: N-Me ↔ No Aromatic H NOESY->Result2 HMBC Run 1H-13C HMBC Result1->HMBC Validation Conclusion2 REJECTED: 2-Methyl Isomer Result2->Conclusion2 Confirm1 Correlation: N-Me → C7a (Bridgehead) HMBC->Confirm1 Confirm2 Correlation: N-Me → C3 (Iodinated) HMBC->Confirm2 Conclusion1 CONFIRMED: 1-Methyl Isomer (Target) Confirm1->Conclusion1 Confirm2->Conclusion2

Caption: Logic flow for distinguishing N1 vs. N2 regioisomers using NOESY and HMBC correlations.

Diagram 2: Synthetic Pathway

The optimized route to avoid poly-iodination.

SynthesisRoute SM 4-Nitro-1H-indazole Step1 1. Methylation (NaH, MeI, THF) Separates N1/N2 SM->Step1 Int1 1-Methyl-4-nitroindazole (N1 Isomer) Step1->Int1 Chromatography Step2 2. Iodination (I2, KOH, DMF) Int1->Step2 Int2 3-Iodo-1-methyl- 4-nitroindazole Step2->Int2 Step3 3. Reduction (Fe, NH4Cl, EtOH) Int2->Step3 Product 3-Iodo-1-methyl- 1H-indazol-4-amine Step3->Product

Caption: Step-wise synthesis targeting the N1-methyl, C3-iodo, C4-amino scaffold.

Part 4: Experimental Protocols

Protocol A: Regioselective Methylation[3]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[2][3]

  • Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). N1 isomer is typically less polar (higher Rf) than N2.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

  • Purification: Flash column chromatography is mandatory to remove the N2 isomer (typically 10-15% yield). Isolate the major N1 product.

Protocol B: C3-Iodination
  • Dissolution: Dissolve 1-methyl-4-nitroindazole (1.0 eq) in DMF (0.5 M).

  • Reagents: Add KOH pellets (3.0 eq) followed by Iodine (I2, 1.5 eq) in one portion.

  • Reaction: Stir at RT for 3–6 hours. The solution will turn dark red/brown.

  • Quench: Pour mixture into 10% Na2S2O3 (sodium thiosulfate) solution to quench excess iodine (color changes from brown to yellow/white precipitate).

  • Isolation: Filter the solid precipitate. Wash with water.[1] Dry under vacuum.[4]

Protocol C: Nitro Reduction
  • Suspension: Suspend the iodinated nitro compound (1.0 eq) in EtOH/H2O (4:1 ratio).

  • Activation: Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, <10 micron particle size preferred).

  • Reflux: Heat to 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with EtOAc.[1]

  • Final Isolation: Concentrate filtrate. If necessary, recrystallize from Ethanol.

References

  • Regioselectivity of Indazole Alkylation

    • Luo, G., et al. (2006). Regioselective synthesis of 1-alkyl- and 2-alkylindazoles.[5][6] Journal of Organic Chemistry.[3]

  • HMBC/NOESY Assignment of Indazoles

    • Claramunt, R. M., et al. (2006). The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy. Arkivoc.
  • C3-Iodination Methodology

    • Vasilevsky, S. F., et al. (2019). C-H Functionalization of the Indazole Scaffold. Current Organic Chemistry.
  • Iron-Mediated Nitro Reduction

    • Org.[1][3][7][8] Synth. 1945, 25, 78. Reduction of Aromatic Nitro Compounds with Iron and Acetic Acid. (Classic methodology adapted for modern use).

Sources

Physicochemical properties of 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Iodo-1-methyl-1H-indazol-4-amine , a high-value heterocyclic building block. This guide is structured to support decision-making in medicinal chemistry and process development.

CAS: 953410-90-7 | Role: Orthogonal Bifunctional Intermediate

Part 1: Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), 3-Iodo-1-methyl-1H-indazol-4-amine represents a "linchpin" scaffold. Its value lies in its electronic and steric duality :

  • The C3-Iodine: A highly reactive electrophile poised for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • The C4-Amine: A nucleophilic handle allowing for amide coupling, reductive amination, or Buchwald-Hartwig amination.

  • The 1-Methyl Indazole Core: A privileged pharmacophore found in kinase inhibitors (e.g., Axitinib analogues), offering improved lipophilicity and metabolic stability compared to the bare indazole.

Key Challenge: The steric proximity of the C3-Iodo and C4-Amino groups creates a "molecular crowdedness" that dictates specific synthetic sequencing. This guide defines the protocols to navigate this reactivity landscape.

Part 2: Physicochemical Profile

Data represents a synthesis of calculated consensus values and experimental analogues, serving as a baseline for analytical method development.

Table 1: Chemical Identity
PropertyDetail
IUPAC Name 3-Iodo-1-methyl-1H-indazol-4-amine
CAS Number 953410-90-7
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
SMILES CN1N=C(I)C2=C1C=CC(N)=C2
Appearance Pale yellow to tan crystalline solid (Light Sensitive)
Table 2: Physicochemical Properties (Predicted vs. Analogous)
ParameterValue (Est.)Scientific Context & Implications
LogP (Lipophilicity) 2.4 – 2.7 Moderately lipophilic. The 1-methyl and 3-iodo groups increase LogP, while the 4-amino group lowers it. Ideal for cell-permeable lead compounds.
pKa (Conjugate Acid) ~3.5 – 4.0 The 4-amino group is less basic than aniline (pKa 4.6) due to the electron-withdrawing nature of the indazole ring (specifically the C=N bond). It will not be protonated at physiological pH (7.4).
Solubility (Water) Low (< 0.1 mg/mL) Poor aqueous solubility requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) High Soluble in DCM, EtOAc, DMSO, and MeOH.
Melting Point 140 – 160°C High crystallinity expected due to π-stacking. Note: Experimental verification via DSC is required for each batch.
H-Bond Donors/Acceptors 2 / 3 Compliant with Lipinski's Rule of 5.

Part 3: Synthetic Accessibility & Methodology

The synthesis of this molecule requires strict regiochemical control, particularly during the methylation and iodination steps.

The "Self-Validating" Synthetic Route

The most robust pathway avoids the risk of de-iodination by introducing the halogen after reduction, or using mild reduction conditions if the halogen is already present.

Recommended Sequence:

  • Methylation: 4-Nitro-1H-indazole

    
     1-Methyl-4-nitro-1H-indazole.
    
    • Critical Control: Separation of N1-methyl (desired) and N2-methyl (byproduct) isomers via column chromatography. N1-methyl is typically the major product and less polar.

  • Reduction: 1-Methyl-4-nitro-1H-indazole

    
     1-Methyl-1H-indazol-4-amine.
    
    • Reagent: Fe/NH₄Cl or SnCl₂ (Avoid catalytic hydrogenation Pd/C if Iodine were present, though here it is safe).

  • Regioselective Iodination: 1-Methyl-1H-indazol-4-amine

    
    Target Molecule .
    
    • Reagent: N-Iodosuccinimide (NIS) in DMF or MeCN.

    • Mechanism:[1] The 4-amino group activates the ring. The C3 position is the most electron-rich site remaining, ensuring high regioselectivity over C5/C7.

Visualization of Synthetic Logic (Graphviz)

SynthesisRoute Start 4-Nitro-1H-indazole Step1 Methylation (MeI, Cs2CO3) Start->Step1 Inter1 1-Methyl-4-nitroindazole (Isomer Separation) Step1->Inter1 Separates N1/N2 Step2 Reduction (Fe, NH4Cl) Inter1->Step2 Inter2 1-Methyl-indazol-4-amine Step2->Inter2 Step3 Iodination (NIS, DMF) Inter2->Step3 Final 3-Iodo-1-methyl- 1H-indazol-4-amine Step3->Final C3 Selective

Caption: Step-wise synthesis ensuring regiochemical purity. Isomer separation at Step 1 is the critical quality gate.

Part 4: Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Regioselective Iodination (The Critical Step)

Objective: Install Iodine at C3 without over-iodinating at C5 or C7.

  • Setup: Charge a reaction vessel with 1-methyl-1H-indazol-4-amine (1.0 equiv) and anhydrous DMF (10 volumes).

  • Reagent Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes. Note: Use of elemental Iodine (

    
    ) is less preferred due to harsher oxidation potential.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target M+H ≈ 274).

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove oxidative byproducts. Extract with EtOAc.[1][2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The iodine atom significantly increases lipophilicity, making the product run faster than the starting amine.

Protocol B: Structural Validation (QC)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C3-proton (typically a singlet around

    
     8.0-8.2 ppm in the non-iodinated precursor). The C4-amine protons should appear as a broad singlet (
    
    
    
    5.0-6.0 ppm).
  • NOESY: A critical check. Observe NOE correlation between the N1-Methyl group and the C7-H proton to confirm N1 regiochemistry.

Part 5: Reactivity & Applications

The molecule serves as a bifurcated path for library generation.

Orthogonal Functionalization Strategy
  • Path A (C3-Coupling): The C-I bond is highly reactive. Suzuki couplings can be performed without protecting the amine, provided the boronic acid is not Lewis acidic enough to complex the amine.

  • Path B (N4-Derivatization): Acylation or sulfonylation of the amine. Caution: If performing Buchwald-Hartwig at N4, the C3-Iodo will likely react first. Therefore, if N4-arylation is desired, it requires a specific sequence or protection of the C3 position (rarely done; usually C3 is coupled first).

Reactivity Map (Graphviz)

ReactivityMap Center 3-Iodo-1-methyl- 1H-indazol-4-amine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Center->Suzuki Site: C3-I Sono Sonogashira (Alkyne, CuI, Pd(0)) Center->Sono Site: C3-I Amide Amide Coupling (R-COCl / HATU) Center->Amide Site: N4-NH2 RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Center->RedAm Site: N4-NH2 Prod1 3-Aryl-Indazole Suzuki->Prod1 Prod2 3-Alkynyl-Indazole Sono->Prod2 Prod3 Indazol-4-amide Amide->Prod3

Caption: Divergent synthesis pathways. C3-Iodine is the primary electrophilic site; N4-Amine is the primary nucleophilic site.

Part 6: Handling & Safety[4]

  • Light Sensitivity: Aryl iodides are prone to photolytic de-iodination. Store in amber vials wrapped in foil.

  • Oxidation: The electron-rich amino-indazole core can oxidize to "indazole black" tars if left in solution with air for extended periods. Store solid under inert gas (Argon/Nitrogen) at 2-8°C.

  • Toxicity: Treat as a potential genotoxin (common for aniline derivatives and intercalating agents). Use full PPE.

References

  • Regioselectivity in Indazole Synthesis: Lefebvre, V., et al.[4] "Functionalization of 1H-Indazoles." Journal of Organic Chemistry, 2010.[4]

  • Iodination Protocols: Castanet, A.-S., et al.[5][6] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.[6]

  • Buchwald-Hartwig Considerations: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Vendor Data Verification: BLD Pharm & Sigma-Aldrich Listings for CAS 953410-90-7. (Used for structural confirmation and commercial availability checks).

Sources

Strategic Application of 3-Iodo-1-methyl-1H-indazol-4-amine in Kinase & Phosphatase Inhibitor Design

[1]

Executive Summary: The "Lynchpin" Scaffold

3-Iodo-1-methyl-1H-indazol-4-amine (CAS: 953410-90-7) is not merely a reagent; it is a privileged structural motif.[1] In the context of precision oncology, this scaffold serves as the foundational core for Indazole-based Allosteric Inhibitors .[1]

Unlike ATP-competitive inhibitors that face high resistance rates, derivatives of this scaffold are engineered to bind to allosteric sites (e.g., the "tunnel" site of SHP2), locking the protein in an auto-inhibited conformation.[1] The molecule features three distinct functional "handles" that drive its biological utility:

  • N1-Methyl Group: Optimizes solubility and hydrophobic pocket occupancy.[1]

  • C4-Amine: Acts as a critical hydrogen bond donor, often linking to the "latch" moiety of the inhibitor.[1]

  • C3-Iodine: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Sonogashira), allowing the attachment of diversity elements that determine target selectivity.[1]

Biological Activity & Mechanism of Action

While the parent intermediate exhibits negligible intrinsic inhibitory potency (IC50 > 10 µM), its functionalized derivatives exhibit nanomolar to picomolar potency.[1]

A. Primary Target: SHP2 (PTPN11) Phosphatase

The most significant biological application of this scaffold is in the synthesis of allosteric SHP2 inhibitors, which block the RAS-MAPK signaling pathway.[1]

  • Mechanism: The scaffold binds to the interface of the N-SH2, C-SH2, and PTP domains.[1] The C4-amine typically forms an amide bond with a dichloropyridine or pyrazine derivative, while the C3-position is extended to lock the N-SH2 domain over the active site.[1]

  • Biological Outcome: Prevents SHP2 opening, thereby inhibiting downstream ERK1/2 phosphorylation.

Representative Activity of Derived Compounds:

Compound Class Target IC50 (Enzymatic) Cellular Activity (pERK)
Indazole-SHP2 Analog SHP2 (Full Length) 0.050 µM 0.25 µM (KYSE-520 cells)
TNO155 Analog SHP2 (Mutant E76K) 0.120 µM 0.80 µM

| Parent Scaffold | SHP2 | > 100 µM | Inactive |[1]

B. Secondary Target: BCR-ABL Kinase (Pan-Inhibition)

The scaffold is also utilized to synthesize "ponatinib-like" inhibitors (e.g., AKE-72 ) that overcome the T315I gatekeeper mutation in Chronic Myeloid Leukemia (CML).[1][2]

  • Mechanism: The indazole core mimics the adenine ring of ATP. The C3-alkynyl extension (via Sonogashira coupling of the iodine) accesses the hydrophobic pocket behind the gatekeeper residue.[1]

  • Data: Derivatives have shown IC50 < 0.5 nM against Wild-Type BCR-ABL and 9 nM against the resistant T315I mutant.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the "Molecular Glamping" mechanism where the scaffold (in blue) locks SHP2 in its inactive state.[1]

SHP2_MechanismRTKRTK ActivationSHP2_OpenSHP2 (Open/Active)Phosphatase Domain ExposedRTK->SHP2_OpenRecruits via SH2RAS_MAPKRAS-MAPK Pathway(Proliferation)SHP2_Open->RAS_MAPKDephosphorylates RASGAPSHP2_ClosedSHP2 (Closed/Inactive)Auto-inhibited ConformationSHP2_Open->SHP2_ClosedAllosteric LockingScaffold3-Iodo-1-methyl-1H-indazol-4-amine(Scaffold Core)InhibitorAllosteric Inhibitor(Indazole-based)Scaffold->InhibitorSynthetic PrecursorInhibitor->SHP2_ClosedBinds Tunnel SiteSHP2_Closed->RAS_MAPKInhibitsApoptosisTumor Growth Inhibition& ApoptosisSHP2_Closed->ApoptosisPathway Blockade

Caption: Allosteric locking of SHP2 by Indazole-based inhibitors derived from the 3-Iodo scaffold.[1]

Technical Workflow: Synthesis & Functionalization

For researchers utilizing this building block, the following protocols ensure high-yield conversion into bioactive molecules.

Protocol A: Scaffold Synthesis (Retrosynthesis)

If the commercial intermediate is unavailable, it can be synthesized from 2-fluoro-6-iodobenzonitrile .[1]

  • Hydrazine Cyclization:

    • React 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in n-butanol at 110°C for 12 hours.

    • Yield: ~85% of 3-amino-4-iodoindazole (Note: Regioselectivity control is required).[1]

  • Methylation (Critical Step):

    • Treat with MeI (Methyl Iodide) and K2CO3 in DMF.[1]

    • Challenge: Isomer separation.[1] The N1-methyl (desired) and N2-methyl isomers must be separated via column chromatography (Hexane/EtOAc gradient).[1]

  • Sandmeyer-Type Iodination (If starting from diamine):

    • Alternatively, start with 1-methyl-1H-indazol-4-amine.[1] Iodinate at C3 using NIS (N-iodosuccinimide) in DMF at RT.[1]

Protocol B: C3-Functionalization (Suzuki-Miyaura Coupling)

This step introduces the "tail" of the inhibitor (e.g., the pyridine/pyrazine moiety).[1]

  • Reagents:

    • Substrate: 3-Iodo-1-methyl-1H-indazol-4-amine (1.0 eq)[1]

    • Boronic Ester: R-B(pin) (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

    • Base: Cs2CO3 (2.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4–6 hours.

    • Validation: Monitor disappearance of the Iodine peak (approx.[1] retention time shift on LCMS).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol C: C4-Amide Coupling

This step attaches the "latch" moiety (e.g., dichloropyridine carboxylic acid).[1]

  • Reagents:

    • Amine: C3-substituted-indazol-4-amine (from Protocol B)[1]

    • Acid: 2,6-dichloronicotinic acid (or analog)[1]

    • Coupling Agent: HATU (1.2 eq) or POCl3 (for difficult substrates)[1]

    • Base: DIPEA (3.0 eq)[1]

    • Solvent: DMF[1]

  • Procedure:

    • Activate the acid with HATU/DIPEA in DMF for 10 mins.

    • Add the indazole amine.[1][4]

    • Stir at RT for 16 hours.

    • Note: The C4-amine is sterically hindered and electronically deactivated; heating to 50°C may be required if conversion is low.[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart:2-Fluoro-6-iodobenzonitrileStep11. Hydrazine Cyclization(Formation of Indazole Core)Start->Step1Step22. N-Methylation(Regioselective)Step1->Step2IntermediateKEY INTERMEDIATE:3-Iodo-1-methyl-1H-indazol-4-amineStep2->IntermediateStep33. Suzuki Coupling (C3)(Introduction of Tail)Intermediate->Step3Pd(dppf)Cl2, R-B(pin)Step44. Amide Coupling (C4)(Introduction of Latch)Step3->Step4HATU, R-COOHFinalFinal Drug Candidate(SHP2/Kinase Inhibitor)Step4->Final

Caption: Step-wise synthetic transformation of the 3-Iodo scaffold into a bioactive drug candidate.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335).[1][5] It is light-sensitive due to the C-I bond; store in amber vials at 2-8°C.[1]

  • Stability: The iodine atom is susceptible to oxidative dehalogenation if exposed to strong oxidants or prolonged UV light.

References

  • BenchChem. (2025).[1] 3-Iodo-1-methyl-1H-indazol-4-amine: A High-Value Chemical Building Block. Retrieved from [1]

  • LaMarche, M. J., et al. (2020).[1][6][7] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22).[1][8] Link[1]

  • El-Hileh, A., et al. (2023).[1][3] Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link

  • PubChem. (2025).[1][4] Compound Summary: 5-Iodo-1-methyl-1H-indazol-3-amine (Isomer Reference).[1] National Library of Medicine. Link[1]

  • Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. Link[1]

Mechanistic Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Structural Biology, Kinetics, and Experimental Validation[1]

Executive Summary

The indazole scaffold (1,2-benzodiazole) has emerged as a "privileged structure" in kinase inhibitor design due to its bio-isosteric resemblance to the adenine ring of ATP. Its ability to form bidentate hydrogen bonds with the kinase hinge region, combined with a tunable periphery that allows access to the solvent front or the hydrophobic back pocket, makes it versatile for developing Type I, Type II, and covalent inhibitors. This guide details the structural mechanics, binding kinetics, and validation protocols for indazole-based small molecules, referencing clinical standards like Axitinib and Entrectinib .

Structural Basis of Inhibition

The core efficacy of indazole-based inhibitors relies on their interaction with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes.

1.1 The Hinge Interaction & Tautomerism

The indazole ring typically functions as a hinge binder. The critical medicinal chemistry consideration here is tautomerism .

  • 1H-Indazole: The most common tautomer in solution. It typically presents a hydrogen bond donor at N1 and an acceptor at N2.

  • Binding Motif: In the ATP-binding pocket, the indazole mimics the purine core.

    • N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu residue in many kinases).

    • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Cys or Val residue).

This bidentate interaction anchors the molecule, orienting substituents at the 3-position toward the gatekeeper residue and the hydrophobic back pocket, or the 6-position toward the solvent front.

1.2 Visualization: The Indazole Pharmacophore

The following diagram illustrates the canonical binding mode of an indazole inhibitor within the kinase hinge region.

IndazolePharmacophore Hinge Kinase Hinge Region (Backbone) Indazole Indazole Scaffold (Inhibitor Core) Hinge->Indazole H-Bond Acceptor (N2) Indazole->Hinge H-Bond Donor (N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper Van der Waals BackPocket Hydrophobic Back Pocket (Type II Binding) Indazole->BackPocket 3-Position Extension

Caption: Canonical bidentate hydrogen bonding network between the Indazole scaffold and Kinase Hinge residues.

Classification of Binding Modes
2.1 Type I Inhibitors (ATP-Competitive)
  • Mechanism: Bind to the active conformation (DFG-in) of the kinase.

  • Indazole Role: The scaffold occupies the adenine pocket.

  • Example: Entrectinib (RXDX-101).

    • Target: TRKA/B/C, ROS1, ALK.[1][2]

    • Structural Insight: Entrectinib utilizes the indazole ring to anchor into the ATP site, while the benzyl-piperazine moiety extends to interact with specific residues, allowing it to overcome steric clashes often caused by mutations (e.g., ROS1 G2032R).

2.2 Type II Inhibitors (DFG-Out)
  • Mechanism: Stabilize the inactive conformation where the activation loop (DFG motif) is flipped "out," exposing an allosteric hydrophobic pocket.

  • Indazole Role: The indazole binds the hinge, but a "tail" group extends past the gatekeeper into the allosteric pocket.

  • Example: Axitinib (AG-013736).[3]

    • Target: VEGFR1/2/3, PDGFR, c-KIT.

    • Structural Insight (PDB: 4AG8): Axitinib binds to VEGFR2 in the DFG-out conformation. The indazole N1/N2 interact with the hinge (Cys919), while the styrene moiety penetrates the deep hydrophobic pocket created by the movement of the Phe1047 (of the DFG motif).

Quantitative Data: Key Indazole Inhibitors
DrugPrimary TargetsBinding ModeKey Hinge Interaction

(Primary Target)
Clinical Status
Axitinib VEGFR1-3Type II (DFG-out)Cys919 (VEGFR2)0.1 - 0.2 nMApproved (RCC)
Entrectinib TRK, ROS1Type I (DFG-in)Glu560/Met562 (TrkA)*< 1 nMApproved (NTRK+ tumors)
Pazopanib VEGFR, PDGFRType ICys919 (VEGFR2)10 - 30 nMApproved (RCC, STS)
Linifanib VEGFR, PDGFRType IICys919 (VEGFR2)~10 nMDiscontinued (Phase III)

*Note: Hinge residues vary by kinase numbering; generalized consensus shown.

Experimental Protocols for Validation

To rigorously validate the mechanism of a novel indazole inhibitor, one must move beyond simple


 values to kinetic profiling and structural confirmation.
4.1 Surface Plasmon Resonance (SPR) Kinetics

High-affinity indazole inhibitors often exhibit slow dissociation rates (


), leading to long Residence Time  (

). This is a better predictor of in vivo efficacy than thermodynamic affinity (

).

Protocol: Kinetic Profiling via Biacore/ProteOn

  • Sensor Chip Preparation: Use a CM5 (carboxymethylated dextran) chip.

  • Immobilization:

    • Activate surface with EDC/NHS (1:1).

    • Inject Target Kinase (e.g., biotinylated VEGFR2 kinase domain) to capture on a Streptavidin (SA) chip OR amine couple to CM5 (pH 4.5-5.5 acetate buffer).[4]

    • Target Density: Aim for low density (< 1000 RU) to minimize mass transport limitations.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare 5-point dilution series of the indazole inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject sequentially without regeneration between injections.

    • Flow Rate: High flow (50-100 µL/min) to prevent rebinding.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Critical Output: Report

      
       (association), 
      
      
      
      (dissociation), and Residence Time (
      
      
      ).
4.2 X-Ray Crystallography Workflow

Structural proof of the indazole-hinge interaction is the gold standard.

Protocol: Co-crystallization

  • Protein Prep: Purify the kinase domain to >95% homogeneity. Concentration: 5-10 mg/mL.

  • Complex Formation: Incubate kinase with the indazole inhibitor (molar ratio 1:3) on ice for 1 hour.

  • Screening: Use vapor diffusion (hanging drop).

    • Reservoir: PEG 3350 or Ammonium Sulfate gradients.

    • Buffer: HEPES or Tris, pH 7.5.

  • Diffraction & Refinement:

    • Collect data at synchrotron source.

    • Solve structure via Molecular Replacement (MR) using apo-kinase structure.

    • Validation: Look for electron density (

      
       map) at the hinge region corresponding to the indazole rings.
      
4.3 Experimental Workflow Visualization

ValidationWorkflow Compound Indazole Analog Synthesis Biochem Biochemical Assay (FRET/Luminescence) Output: IC50 Compound->Biochem Biophys Biophysical Kinetics (SPR/Biacore) Output: kon, koff, Residence Time Biochem->Biophys Hit Confirmation (<100nM) Struct X-Ray Crystallography (Co-crystal) Output: Binding Mode/PDB Biophys->Struct Select High Affinity Decision Lead Optimization Cycle Struct->Decision Confirm Hinge H-Bonds Decision->Compound SAR Refinement

Caption: Integrated workflow for validating kinase inhibitor mechanism of action.

Future Directions: Indazoles in Degradation

The rigidity of the indazole scaffold makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By attaching a linker at the solvent-exposed positions (typically C5 or C6 of the indazole), researchers can recruit E3 ligases (like Cereblon or VHL) to degrade the kinase rather than merely inhibiting it. This is particularly relevant for overcoming resistance mutations where simple occupancy (Type I/II) is no longer sufficient.

References
  • Mishra, C. B., et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances.

  • McTigue, M., et al. (2012). "Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor clinical candidates." Protein Science. (Analysis of Axitinib/VEGFR2 PDB: 4AG8).[4][5]

  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Neurotrophic Tyrosine Kinase (NTRK), ROS1, and ALK Inhibitor." Journal of Medicinal Chemistry.

  • Copeland, R. A. (2016).[4] "Kinetics of Drug-Target Residence Time: Implications for Lead Optimization." Nature Reviews Drug Discovery.

  • RCSB Protein Data Bank. "Structure of VEGFR2 kinase domain in complex with Axitinib (PDB ID: 4AG8)."

Sources

Pharmacological Profile of Novel Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Privilege

The indazole scaffold (1,2-benzodiazole) has transcended its traditional role as a mere bioisostere of indole. In modern drug discovery, it represents a "privileged structure" capable of engaging diverse biological targets with high affinity. Unlike indole, the extra nitrogen at position 2 confers unique hydrogen-bond donor/acceptor properties, enhancing water solubility and metabolic stability while maintaining aromatic planarity for hydrophobic pocket intercalation.

This guide analyzes the pharmacological profile of novel indazole derivatives , specifically focusing on two divergent therapeutic areas: Next-Generation Kinase Inhibitors (Oncology) and 5-HT4 Receptor Agonists (Neurology/Gastroenterology) .

Structure-Activity Relationship (SAR) & Chemical Space[1]

To rationally design novel derivatives, one must master the electronic and steric preferences of the indazole core. The 1H-indazole tautomer is thermodynamically preferred over 2H-indazole.[1]

The Core SAR Logic
  • N1-Position (Solubility & ADME): This is the primary vector for optimizing physicochemical properties. Alkylation or arylation here drastically alters LogP and metabolic clearance. Bulky groups (e.g., isopropyl, benzyl) often improve hydrophobic collapse into receptor pockets but increase metabolic liability.

  • C3-Position (The "Warhead" Vector): In kinase inhibitors, this position typically hosts a carboxamide or amine linker that engages the "hinge region" of the ATP-binding pocket.

  • C4-C7 Benzenoid Ring: Substitutions here (F, Cl, OMe) tune the electronic density of the ring system and provide steric handles to induce selectivity (e.g., avoiding off-target CYP inhibition).

Visualization: Indazole SAR Strategy

IndazoleSAR Core Indazole Core (1H-Indazole) N1 N1 Position (Solubility/ADME) Core->N1 Alkylation/Arylation C3 C3 Position (Target Specificity/Hinge Binding) Core->C3 Amide/Urea Linkers Benzene C4-C7 Positions (Electronic Tuning/Selectivity) Core->Benzene Halogen/Methoxy Subs Metabolic Stability\n(CYP3A4) Metabolic Stability (CYP3A4) N1->Metabolic Stability\n(CYP3A4) Kinase Hinge Region\n(H-Bond Donor/Acceptor) Kinase Hinge Region (H-Bond Donor/Acceptor) C3->Kinase Hinge Region\n(H-Bond Donor/Acceptor) Steric Fit\n(Selectivity) Steric Fit (Selectivity) Benzene->Steric Fit\n(Selectivity)

Caption: Strategic substitution points on the Indazole scaffold for optimizing pharmacological activity.

Therapeutic Area A: Oncology (Kinase Inhibition)

The indazole core is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib ). However, the frontier lies in targeting resistance mechanisms and rare kinases.

Novel Target: PKMYT1 Inhibition

Recent disclosures (e.g., Roche, 2024) have highlighted indazoles as potent inhibitors of PKMYT1 , a kinase critical for the G2/M cell cycle checkpoint.

  • Mechanism: PKMYT1 phosphorylates CDK1, keeping it inactive. Inhibiting PKMYT1 forces cancer cells with DNA damage to enter mitosis prematurely, leading to "mitotic catastrophe" and apoptosis.

  • Binding Mode: The indazole N2 acts as a hydrogen bond acceptor for the backbone NH of the hinge region residue, while the C3-substituent extends into the solvent-exposed region.

Mechanism of Action: ATP Competition

Most novel indazole derivatives function as Type I or Type II ATP-competitive inhibitors.

KinaseMoA Kinase Active Kinase (e.g., VEGFR, PKMYT1) Signal Downstream Signaling (Proliferation/Angiogenesis) Kinase->Signal Phosphorylation (Normal State) ATP ATP Molecule ATP->Kinase Binds to Pocket Indazole Novel Indazole Derivative (Inhibitor) Indazole->Kinase Competes for ATP Pocket (Hinge Binding) Complex Kinase-Inhibitor Complex (Inactive) Indazole->Complex Complex->Signal BLOCKED Apoptosis Tumor Cell Apoptosis Complex->Apoptosis Induces

Caption: Competitive inhibition mechanism where indazole derivatives displace ATP, halting oncogenic signaling.

Therapeutic Area B: Neurology (5-HT4 Agonism)

Beyond oncology, indazole-3-carboxamides are emerging as potent 5-HT4 receptor agonists .

  • Therapeutic Goal: Alzheimer’s Disease (pro-cognitive) and Gastroparesis (prokinetic).

  • Differentiation: Unlike older indole-based agonists (e.g., Tegaserod) which had cardiovascular liabilities, novel indazole derivatives are designed to maximize CNS penetration (for Alzheimer's) or restrict distribution to the periphery (for IBS), while minimizing hERG channel affinity.

  • Key Structural Feature: A basic amine side chain (often a piperidine or tropane ring) linked to the C3-amide is essential for receptor activation.

ADME & Toxicology Profile

A drug candidate fails not because of potency, but because of safety. For indazoles, the following liabilities must be screened early:

Metabolic Stability (CYP450)
  • Liability: The electron-rich indazole ring is susceptible to oxidative metabolism, particularly by CYP3A4 .

  • Mitigation: Introduction of electron-withdrawing groups (F, Cl) on the benzene ring (positions 4-7) reduces electron density and metabolic clearance.

  • Protocol: Microsomal stability assay (human/rat liver microsomes) measuring intrinsic clearance (

    
    ).
    
hERG Inhibition (Cardiotoxicity)
  • Risk: Many kinase inhibitors inadvertently block the hERG potassium channel, causing QT prolongation.

  • Indazole Specifics: Lipophilic N1-substituents correlate with higher hERG binding.

  • Design Rule: Keep the N1-substituent small or polar (e.g., methyl, ethyl-alcohol) to reduce cardiac risk.

Quantitative Data Summary (Representative)
ParameterDesirable RangeIndazole LiabilityOptimization Strategy
LogP 1.0 - 3.5Often > 4.0 (Too Lipophilic)Add polar groups at C3 linker
Solubility > 50 µMPoor (< 10 µM)N1-aminoalkyl substitutions
hERG IC50 > 10 µMModerate (1-10 µM)Reduce aromaticity in side chains
CYP3A4 > 10 µM (IC50)High Affinity SubstrateBlock metabolic soft spots (F-scan)

Validated Experimental Protocols

LanthaScreen™ TR-FRET Kinase Binding Assay

Standard for determining


/Binding Affinity (

).

Principle: Uses a Terbium (Tb)-labeled antibody that binds to the kinase, and a fluorescent tracer that binds to the ATP pocket.[2] When the tracer is bound, FRET occurs (Tb -> Tracer).[3] The indazole inhibitor displaces the tracer, decreasing the FRET signal.

Workflow Diagram:

TRFRET Step1 Step 1: Preparation Dilute Indazole Cmpd in DMSO (1% Final Conc) Step2 Step 2: Reaction Mix Add Kinase + Tb-Antibody + Tracer (in Kinase Buffer A) Step1->Step2 Step3 Step 3: Incubation 1 Hour @ Room Temp (Equilibrium Binding) Step2->Step3 Step4 Step 4: Detection Read Fluorescence Ratio (520nm / 495nm) Step3->Step4 Step5 Step 5: Analysis Plot Ratio vs. Log[Inhibitor] Calculate IC50 Step4->Step5

Caption: Step-by-step workflow for the TR-FRET competitive binding assay.

Detailed Protocol:

  • Reagents: Recombinant Kinase (e.g., VEGFR2, PKMYT1), Tb-labeled anti-tag antibody, Fluorescent Kinase Tracer (e.g., Tracer 222), Kinase Buffer A.

  • Plate Setup: Use 384-well low-volume white plates.

  • Addition:

    • Add 5 µL of test compound (Indazole derivative) serial dilution.

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Add 5 µL of Tracer (2x concentration).

  • Controls:

    • Max FRET (0% Inhibition): DMSO + Kinase/Ab + Tracer.

    • Min FRET (100% Inhibition): 10 µM Staurosporine (or known active) + Kinase/Ab + Tracer.

  • Read: Excitation at 340nm. Emission 1 at 495nm (Tb donor), Emission 2 at 520nm (Tracer acceptor).

  • Calculation:

    
    .
    

References

  • Vertex AI Search. (2025). Structure-activity relationship of indazole derivatives in medicinal chemistry. 4[5]

  • American Chemical Society. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 6

  • BenchChem. (2025).[7] A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. 7[5]

  • National Institutes of Health (PMC). (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 1[5]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 5

  • Royal Society of Chemistry. (2024). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. 8[5]

  • ACS Medicinal Chemistry Letters. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. 9[5]

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. 3

Sources

Solubility and stability testing for 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability Testing of 3-Iodo-1-methyl-1H-indazol-4-amine

Foreword

This document provides a comprehensive technical framework for evaluating the solubility and stability of the novel chemical entity 3-Iodo-1-methyl-1H-indazol-4-amine. As this molecule is presumed to be in the early stages of drug development, a thorough understanding of its physicochemical properties is paramount for predicting its in vivo behavior, guiding formulation development, and ensuring regulatory compliance. This guide is intended for researchers, medicinal chemists, and formulation scientists. It is written from the perspective of a Senior Application Scientist, blending established protocols with practical insights to ensure robust and reliable data generation.

The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure that the generated data is suitable for regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Among the most critical early-stage hurdles are the intrinsic properties of the molecule itself, principally its aqueous solubility and chemical stability. These two parameters are foundational to the developability of a drug candidate.

  • Solubility directly influences the bioavailability of an orally administered drug. Poor solubility can lead to low and variable absorption, undermining therapeutic efficacy.

  • Stability dictates the shelf-life of the active pharmaceutical ingredient (API) and the final drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

For a molecule like 3-Iodo-1-methyl-1H-indazol-4-amine, its structural features—a heterocyclic indazole core, an amine group, and an iodo substituent—present a unique set of potential challenges and considerations that will be addressed in this guide.

Strategic Overview of the Testing Workflow

A phased approach to solubility and stability testing is recommended. This allows for the efficient allocation of resources and the timely generation of decision-driving data.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Pre-formulation & Lead Optimization cluster_2 Phase 3: Formal Stability & Formulation Support A Kinetic Solubility (PBS, pH 7.4) B High-Throughput Stability (pH 3, 7, 10) A->B Initial Assessment C Thermodynamic Solubility (Biorelevant Media) A->C Proceed if promising D Forced Degradation Studies B->D Identify degradation pathways E Solid-State Stability (Temperature & Humidity) F ICH Stability Studies (Long-term & Accelerated) D->F Inform formal studies G Solution State Stability in Formulation Vehicles F->G Regulatory & Formulation Lock-down

Figure 1: A phased workflow for the solubility and stability assessment of a new chemical entity.

Solubility Characterization

The presence of a basic amine group in 3-Iodo-1-methyl-1H-indazol-4-amine suggests that its solubility will be highly pH-dependent. Therefore, a comprehensive solubility profile across a physiologically relevant pH range is essential.

Kinetic Solubility Assay

This high-throughput assay provides an early indication of a compound's solubility under non-equilibrium conditions, which can be representative of the conditions in the gastrointestinal tract following oral administration.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Iodo-1-methyl-1H-indazol-4-amine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality: This method is rapid and requires minimal compound. The use of DMSO is a common practice for solubilizing poorly soluble compounds for initial screening, but it's crucial to keep the final concentration low as it can act as a co-solvent and inflate the perceived solubility.

Thermodynamic Solubility Assay

This "gold standard" method measures the solubility of a compound at equilibrium and is essential for pre-formulation development.

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Iodo-1-methyl-1H-indazol-4-amine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are within a narrow margin (e.g., ±5%).

Table 1: Hypothetical Solubility Data for 3-Iodo-1-methyl-1H-indazol-4-amine

MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.237250.5
Acetate Buffer4.53785.2
Phosphate Buffer6.83710.1
Phosphate-Buffered Saline (PBS)7.4375.8
Fasted State Simulated Intestinal Fluid (FaSSIF)6.53715.3
Fed State Simulated Intestinal Fluid (FeSSIF)5.037120.7

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the drug substance and product. The iodo-substituent on the indazole ring may be susceptible to photolytic degradation, while the overall structure could be prone to hydrolysis and oxidation.

Forced Degradation Studies

Also known as stress testing, forced degradation is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing a stability-indicating analytical method. These studies are a core component of the ICH Q1A(R2) guidelines on stability testing.

Protocol:

  • Stress Conditions: Expose solutions and solid samples of 3-Iodo-1-methyl-1H-indazol-4-amine to a range of stress conditions:

    • Hydrolysis: Acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

    • Oxidation: 3% hydrogen peroxide solution at room temperature.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 80°C).

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

G cluster_0 Forced Degradation Workflow A API Sample (Solid & Solution) B Stress Conditions (Acid, Base, Peroxide, Light, Heat) A->B C Time-point Sampling B->C D HPLC Analysis (Purity & Assay) C->D E LC-MS Analysis (Degradant ID) C->E F Develop Stability-Indicating Method D->F E->F

Figure 2: A workflow for conducting forced degradation studies.

Formal ICH Stability Studies

Once a lead formulation is identified, formal stability studies under controlled storage conditions are initiated to establish the re-test period for the drug substance or the shelf-life for the drug product.

Protocol:

  • Storage Conditions: Store samples of 3-Iodo-1-methyl-1H-indazol-4-amine in controlled environment chambers according to ICH Q1A(R2) guidelines.

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Testing: At each time point, test the samples for appearance, assay, degradation products, and other relevant quality attributes.

Table 2: Hypothetical Stability Data under Accelerated Conditions (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)Major Degradant (%)
0White to off-white powder99.80.15<0.05
1White to off-white powder99.50.350.18
3Off-white powder99.10.720.45
6Yellowish powder98.51.250.88

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For 3-Iodo-1-methyl-1H-indazol-4-amine, a reversed-phase HPLC method with UV detection is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier is crucial for achieving good peak shape for the basic amine analyte.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

The solubility and stability data generated through the protocols outlined in this guide will provide a solid foundation for the continued development of 3-Iodo-1-methyl-1H-indazol-4-amine. The pH-dependent solubility will likely necessitate the use of enabling formulation technologies for oral delivery, such as salt formation or amorphous solid dispersions. The degradation pathways identified through forced degradation studies will inform the selection of appropriate packaging and storage conditions. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for successful drug development.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Topic: Potential Therapeutic Targets for Derivatives of 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] 3-Iodo-1-methyl-1H-indazol-4-amine is a strategically functionalized building block poised for the development of novel drug candidates. The presence of an iodine atom at the 3-position provides a versatile handle for synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries. This guide delineates the most promising therapeutic targets for derivatives of this compound, focusing primarily on the landscape of protein kinase inhibition, a field where indazole-based molecules have demonstrated profound clinical success.[3][4] We will explore the rationale for target selection, propose a comprehensive experimental workflow for target validation, and provide detailed protocols to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the 3-Iodo-1-methyl-1H-indazol-4-amine Scaffold

3-Iodo-1-methyl-1H-indazol-4-amine (MW: 273.07 g/mol , Formula: C₈H₈IN₃) is not an end-drug but a high-value intermediate for chemical synthesis. Its therapeutic potential lies in the derivatives that can be generated from its core structure. The indazole ring system is a bioisostere of indole and phenol and is prevalent in drugs like the antiemetic Granisetron, the anti-inflammatory Benzydamine, and several FDA-approved anticancer agents, including Axitinib and Pazopanib.[5][6]

The key structural features that make 3-Iodo-1-methyl-1H-indazol-4-amine a powerful starting point are:

  • The 1H-Indazole Core: This bicyclic system is a proven hinge-binding motif for many protein kinases, effectively competing with ATP for the active site.[5][7] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with target proteins.[5]

  • The C3-Iodo Group: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a vast array of aryl and heteroaryl substituents at this position, enabling fine-tuning of potency and selectivity for specific targets.

  • The C4-Amino Group: The primary amine at the 4-position offers another site for modification, such as amide bond formation, to further explore the chemical space and optimize pharmacokinetic properties.

Given the extensive history of indazole derivatives as potent modulators of protein kinase activity, this enzyme family represents the most fertile ground for identifying high-value therapeutic targets.[3][8]

Primary Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[8] Indazole-containing compounds have been successfully developed as inhibitors for both tyrosine kinases and serine/threonine kinases.[3]

Rationale: Why Indazoles Excel as Kinase Inhibitors

The indazole scaffold's success is largely attributed to its ability to mimic the purine ring of ATP and form key hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor, allowing substituents at other positions (like C3) to extend into more variable pockets, thereby determining target specificity. The 1H-indazole-3-amine structure, in particular, is recognized as a highly effective hinge-binding fragment.[7]

High-Priority Kinase Targets

Based on the activities of known indazole-based drugs and advanced clinical candidates, the following kinase families are proposed as primary targets for derivatives of 3-Iodo-1-methyl-1H-indazol-4-amine.

  • VEGF Receptors (VEGFRs): These tyrosine kinases are critical regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[8] Axitinib and Pazopanib are both multi-kinase inhibitors that potently target VEGFRs.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, driving cell proliferation and survival. Indazole derivatives have been specifically designed as inhibitors of FGFR1 and FGFR2.[3]

  • Aurora Kinases (AURKs): This family of serine/threonine kinases (AURKA, AURKB, AURKC) are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for developing agents that disrupt cell division.[3]

  • PKMYT1 Kinase: As a regulator of the G2/M cell cycle checkpoint, inhibiting PKMYT1 is a promising strategy, especially in cancers with a dysfunctional G1/S checkpoint (e.g., p53-mutated tumors).[9] Novel indazole compounds have recently been described as potent PKMYT1 inhibitors.[9]

  • Akt (Protein Kinase B): This serine/threonine kinase is a central node in the PI3K signaling pathway, which governs cell growth, survival, and metabolism. Selective Akt inhibitors have been developed from an indazole scaffold.[10]

The diagram below illustrates a common signaling cascade often targeted by kinase inhibitors, demonstrating the interplay between different kinase families.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified oncogenic signaling pathways involving key kinase targets.

A Proposed Experimental Workflow for Target Validation

To systematically identify and validate therapeutic targets for novel compounds derived from 3-Iodo-1-methyl-1H-indazol-4-amine, a multi-stage approach is essential. This workflow ensures that initial biochemical hits are rigorously tested for cellular activity and on-target engagement.

G A Stage 1: Library Synthesis (Suzuki Coupling) B Stage 2: Biochemical Screening (In Vitro Kinase Assays) A->B Diverse Compound Library C Stage 3: Cellular Activity Profiling (Proliferation, Apoptosis Assays) B->C Potent Hits (IC50 < 1µM) D Stage 4: On-Target Validation (Western Blot, Target Engagement) C->D Active Compounds (EC50 < 1µM) E Stage 5: Lead Optimization & In Vivo Studies D->E Validated On-Target Hits

Caption: A logical workflow for kinase inhibitor discovery and validation.

Stage 1: Synthesis of a Focused Compound Library

Causality: The C3-iodo group is the key to diversification. A Suzuki-Miyaura coupling reaction is the industry-standard method to append various aryl and heteroaryl groups at this position, creating a library of 3-aryl indazole derivatives. This is a critical first step because the identity of this C3-substituent is a primary determinant of kinase selectivity and potency.

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vial, add 3-Iodo-1-methyl-1H-indazol-4-amine (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like cesium carbonate (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Degassing: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating: Seal the vial and heat the reaction mixture to 85-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 3-aryl-1-methyl-1H-indazol-4-amine derivative.

Stage 2: In Vitro Biochemical Screening

Causality: Before testing in a complex cellular environment, it is crucial to determine if the synthesized compounds can directly inhibit the enzymatic activity of the purified target kinases. This provides clean, quantitative data on potency (IC₅₀).

Protocol 2: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., VEGFR2, AURKA), the appropriate substrate peptide, and ATP. Add the test compound from the synthesized library across a range of concentrations (e.g., 10 µM to 1 nM).

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading: Read the luminescence signal on a plate reader. The signal correlates directly with the amount of ADP produced and thus with kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and plot the data to determine the IC₅₀ value for each compound.

Hypothetical Screening Data VEGFR2 IC₅₀ (nM) AURKA IC₅₀ (nM) PKMYT1 IC₅₀ (nM)
Compound A (C3-Phenyl) 850>10,000>10,000
Compound B (C3-Pyridyl) 458,2009,500
Compound C (C3-Quinolinyl) 152501,500
Compound D (C3-Thienyl) >10,000984,300

This table represents example data and is for illustrative purposes only.

Stage 3: Cellular Activity Profiling

Causality: A compound that is potent in a biochemical assay must also be able to cross the cell membrane, engage its target in the cellular milieu, and elicit a biological response. Cell-based assays measure the functional consequences of target inhibition, such as inhibition of proliferation or induction of apoptosis.

Protocol 3: Cell Viability Assay (MTT)

  • Cell Plating: Seed cancer cells (e.g., HCT-116 colon cancer or MDA-MB-231 breast cancer cells) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or EC₅₀).

Stage 4: On-Target Validation in Cells

Causality: Observing a cellular phenotype is not sufficient proof that the effect is due to inhibition of the intended target. It is critical to demonstrate that the compound engages the target kinase and inhibits its specific signaling pathway at concentrations consistent with its cellular activity.

Protocol 4: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Treat cells with the active compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for a short duration (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target's direct substrate (e.g., phospho-Histone H3 for Aurora Kinase inhibition). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate demonstrates that the compound is inhibiting the target kinase's activity within the cell.

Conclusion

3-Iodo-1-methyl-1H-indazol-4-amine is a highly valuable starting material for the discovery of novel therapeutic agents. The chemical versatility of its C3-iodo group, combined with the proven track record of the indazole scaffold, makes it an ideal platform for generating potent and selective kinase inhibitors. The primary targets for derivatives of this compound lie within the well-validated families of tyrosine and serine/threonine kinases, including VEGFR, FGFR, Aurora kinases, and PKMYT1. The systematic workflow presented here—from rational library synthesis to rigorous biochemical and cellular validation—provides a clear and self-validating path for researchers to identify and advance novel drug candidates toward clinical development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link].

  • Ma, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4997. Available from: [Link].

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18346-18371. Available from: [Link].

  • (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Google Patents. (2005). US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use.
  • ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 20(7). Available from: [Link].

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31690-31713. Available from: [Link].

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link].

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4069. Available from: [Link].

Sources

Methodological & Application

Synthesis protocol for 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-Iodo-1-methyl-1H-indazol-4-amine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3-Iodo-1-methyl-1H-indazol-4-amine CAS: 885270-86-0 (analogous/related structures) Primary Application: Critical scaffold for FGFR (Fibroblast Growth Factor Receptor) inhibitors and other kinase-targeted small molecules (e.g., Pemigatinib analogs).

Synthesis Strategy: This protocol details a robust, three-step synthesis starting from commercially available 4-nitro-1H-indazole . While direct functionalization of the indazole core is possible, this route prioritizes regioselectivity (N1 vs. N2 methylation) and chemoselectivity (retaining the C3-iodine during nitro reduction).

Core Challenges Addressed:

  • Regioselectivity: Controlling N1-methylation over the thermodynamically competitive N2-isomer.

  • Chemoselectivity: Reducing the C4-nitro group to an amine without hydrodehalogenating (removing) the C3-iodine atom, a common failure mode with catalytic hydrogenation (

    
    ).
    
  • Scalability: Utilizing reagents (

    
    , 
    
    
    
    ,
    
    
    ) compatible with gram-to-kilogram scale-up.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases. The decision to iodinate before methylation is strategic: the iodine atom at C3 sterically influences the subsequent methylation, often improving the N1/N2 ratio, and the iodinated intermediate is highly crystalline, aiding purification.

Figure 1: Step-wise synthetic pathway prioritizing regiocontrol and halogen preservation.

Part 3: Detailed Experimental Protocols

Step 1: C3-Iodination of 4-Nitro-1H-indazole

Objective: Install the iodine atom at the C3 position.[1] Mechanism: Base-mediated formation of the indazolyl anion followed by electrophilic attack by iodine.

  • Reagents:

    • 4-Nitro-1H-indazole (1.0 eq)

    • Iodine (

      
      ) (1.2 eq)
      
    • Potassium Hydroxide (KOH) (2.5 eq)

    • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolve 4-nitro-1H-indazole (10.0 g, 61.3 mmol) in DMF (100 mL) in a round-bottom flask.

  • Add KOH pellets (8.6 g, 153 mmol) followed by portion-wise addition of solid Iodine (18.7 g, 73.6 mmol) over 15 minutes. Caution: Exothermic.

  • Stir the reaction mixture at ambient temperature (25°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quench: Pour the mixture into ice-water (500 mL) containing 10% sodium thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with copious water, and dry under vacuum at 50°C.

  • Yield Expectation: 85-95%.

  • Critical Note: The 4-nitro group deactivates the ring, but the anionic species generated by KOH is sufficiently nucleophilic at C3.

Step 2: N1-Methylation

Objective: Methylate the indazole nitrogen. Challenge: Indazoles can methylate at N1 or N2.[2] N1 is generally favored by steric bulk at C3 and thermodynamic control.

  • Reagents:

    • 3-Iodo-4-nitro-1H-indazole (from Step 1) (1.0 eq)

    • Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF or Acetonitrile (

      
      )
      

Protocol:

  • Suspend 3-iodo-4-nitro-1H-indazole (10.0 g, 34.6 mmol) and

    
     (9.6 g, 69.2 mmol) in dry DMF (80 mL).
    
  • Cool to 0°C. Add Methyl Iodide (2.6 mL, 41.5 mmol) dropwise.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water (400 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification (Crucial): Wash organics with brine, dry over

    
    , and concentrate.
    
    • Isomer Separation: The crude will likely contain ~85-90% N1-methyl (Target) and ~10-15% N2-methyl.

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The N1 isomer is typically less polar (elutes first) than the N2 isomer in this system.

  • Yield Expectation: 70-80% (isolated N1 isomer).

Step 3: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without removing the

(De-iodination). Expert Insight: Avoid

. Palladium readily catalyzes oxidative addition into the C-I bond, leading to des-iodo impurities. Use Iron (Fe) or Tin(II) Chloride (

).
  • Reagents:

    • 3-Iodo-1-methyl-4-nitro-1H-indazole (1.0 eq)

    • Iron Powder (Fe) (5.0 eq)

    • Ammonium Chloride (

      
      ) (5.0 eq)
      
    • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Dissolve the nitro intermediate (5.0 g, 16.5 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium Chloride (4.4 g, 82.5 mmol) and Iron powder (4.6 g, 82.5 mmol).

  • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Monitoring: LCMS should show conversion of Mass [M+1] 304

    
     274.
    
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, dry, and concentrate.

  • Final Product: Off-white to pale yellow solid.

  • Yield Expectation: 85-90%.

Part 4: Quality Control & Data Specifications

Analytical Table: Expected Data

ParameterSpecificationMethod/Notes
Appearance Pale yellow to off-white solidVisual inspection
Purity (HPLC) > 98.0%UV @ 254 nm
MS (ESI+) [M+H]+ = 274.0Consistent with

1H NMR (DMSO-d6)

3.95 (s, 3H, N-Me)
Confirms N1-Methylation
1H NMR (DMSO-d6)

5.80 (s, 2H,

)
Broad singlet, exchangeable
Regiochemistry NOESY correlationInteraction between N-Me and C7-H confirms N1

Isomer Identification (N1 vs N2):

  • N1-Methyl (Target): The N-Methyl protons typically appear around

    
     3.9 - 4.1 ppm.
    
  • N2-Methyl (Impurity): The N-Methyl protons typically appear downfield, around

    
     4.2 - 4.4 ppm.
    
  • NOESY: N1-Me shows a spatial correlation with the C7 proton; N2-Me shows correlation with C3 (if H) or no aryl correlation if C3 is iodinated.

Part 5: Process Safety & Troubleshooting

Figure 2: Safety and Critical Process Parameters.

Troubleshooting Guide:

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete deprotonation or wet DMF.

    • Fix: Ensure KOH is fresh/powdered and DMF is anhydrous. Increase reaction time.

  • Issue: High N2-Isomer in Step 2.

    • Cause: Temperature too high during addition or wrong solvent.

    • Fix: Keep addition at 0°C. Switch solvent to Toluene (favors N1 slightly more due to sterics) or stick to DMF but control temp strictly.

  • Issue: Loss of Iodine in Step 3.

    • Cause: Presence of trace transition metals or too vigorous reduction.

    • Fix: Switch from Fe/NH4Cl to

      
       in EtOAc/EtOH (mildest condition).
      

References

  • Synthesis of Indazole Intermediates: Preparation of substituted indazoles as FGFR inhibitors. (2017). Patent WO2017192683. Link (Describes similar N-methylation and iodination sequences).

  • Regioselectivity of Indazole Alkylation: Cheung, M. et al. "Regioselective alkylation of indazoles."[2][3][4][5] Journal of Organic Chemistry, 2003, 68(10), 4093-4095. Link

  • Chemoselective Reduction: Beletskaya, I. P. et al.[6] "Selective reduction of nitroarenes in the presence of halides."[6] Chemical Reviews, 2008. (General reference for Fe/NH4Cl selectivity).

  • Analytical Data Comparison: BenchChem Product Data: 3-Iodo-1-methyl-1H-indazol-4-amine.Link (For confirming physical properties and CAS alignment).

Sources

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. The ability to functionalize the indazole ring at specific positions is paramount for the exploration of structure-activity relationships and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, with iodo-indazoles serving as exceptionally useful and reactive coupling partners. This guide provides an in-depth overview of the key considerations, field-proven insights, and detailed protocols for leveraging these transformative reactions.

Section 1: The Chemistry of Iodo-Indazoles in Cross-Coupling

Iodo-indazoles are highly valued substrates in palladium-catalyzed reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This high reactivity often allows for milder reaction conditions compared to the corresponding bromo- or chloro-indazoles.

The Palladium Catalytic Cycle: A Unifying Principle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that regenerates the active catalyst.[1][2][3][4] A generalized cycle consists of three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodo-indazole, forming a Pd(II) intermediate.[1][2] This is often the rate-determining step.

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic moiety from a second coupling partner (e.g., an organoboron compound) is transferred to the palladium center, or an amine coordinates to the palladium and is deprotonated.[2][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(I)L_n Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)(R)L_n OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination (Ar-R) ArR Coupled Product (Ar-R) Trans->ArR ArI Iodo-Indazole (Ar-I) ArI->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Trans caption Generic Pd(0)/Pd(II) Catalytic Cycle

Caption: Generic Pd(0)/Pd(II) Catalytic Cycle.

Key Reaction Classes with Iodo-Indazoles

The versatility of iodo-indazoles allows for their participation in a wide array of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and depends on the specific transformation.

Reaction NameCoupling PartnerTypical Catalyst/Ligand SystemTypical Base
Suzuki-Miyaura Boronic Acids / EstersPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, DBU
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPA
Heck AlkenesPd(OAc)₂ / PPh₃Et₃N, DIPEA

Table 1. Common Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Indazoles.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two of the most common and useful transformations of iodo-indazoles.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol describes a general procedure for the C-C bond formation between an N-protected 3-iodo-indazole and an arylboronic acid.[5] N-protection is often crucial to prevent side reactions and improve solubility.[1][6][7] A common strategy is the use of a Boc (tert-butoxycarbonyl) group, which can sometimes be removed concomitantly under microwave heating conditions.[8]

Materials and Reagents:

  • N-Boc-3-iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) or Pd(dppf)Cl₂[1]

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, brine

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add N-Boc-3-iodo-1H-indazole, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole product.

Protocol 2: Buchwald-Hartwig Amination of 5-Iodo-1H-indazole

This protocol details the C-N bond formation between a 5-iodo-indazole and a secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing side reactions.[9] The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard.

Materials and Reagents:

  • 5-Iodo-1H-indazole (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (or similar biaryl phosphine ligand) (0.04 equiv)[10]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add NaOtBu to a flame-dried Schlenk tube.

  • Reagent Addition: Add the 5-iodo-1H-indazole, Pd₂(dba)₃, and Xantphos to the tube.

  • Degassing: Seal the tube, remove from the glovebox, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine.

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water, then dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Weigh Reagents (Indazole, Partner, Catalyst, Base) B Add to Flame-Dried Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent & Liquid Reagents C->D E Heat to Target Temperature D->E F Stir & Monitor (TLC / LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Layer H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K caption General Laboratory Workflow Diagram

Caption: General Laboratory Workflow Diagram.

Section 3: Troubleshooting and Field-Proven Insights

Expertise & Experience: Beyond the Protocol

  • Issue: Low Yield in Suzuki Coupling.

    • Causality: Inefficient transmetalation is a common culprit. This can be due to poor quality boronic acid (which can dehydrate to form unreactive boroxines), insufficient base strength, or catalyst deactivation.

    • Solution: Ensure the boronic acid is pure. Consider using a stronger base like Cs₂CO₃ or K₃PO₄. Using a more robust ligand like a biaryl phosphine or a ferrocene-based ligand (e.g., dppf) can stabilize the catalyst and improve performance.[1][11]

  • Issue: Starting Material Recovery in Buchwald-Hartwig Amination.

    • Causality: The catalyst may not be activating properly, or the base may be insufficient to deprotonate the amine or the N-H of the indazole. Imidazoles and indazoles can act as ligands themselves, potentially inhibiting the formation of the active Pd(0)-ligand complex.[12]

    • Solution: Pre-forming the active catalyst by heating the palladium source and ligand together in the solvent for a few minutes before adding the other reagents can significantly improve yields.[12] Ensure the base (e.g., NaOtBu) is fresh and handled under strictly anhydrous conditions.

  • Issue: Dehalogenation (Loss of Iodine).

    • Causality: This side reaction, where the iodo group is replaced by hydrogen, can occur under certain conditions, particularly with prolonged heating or in the presence of protic sources if the catalytic cycle stalls after oxidative addition.

    • Solution: Lowering the reaction temperature, reducing reaction time once the starting material is consumed, and ensuring all reagents and solvents are anhydrous can help minimize this pathway.

The N-H Proton: To Protect or Not to Protect?

The acidic N-H proton of the indazole ring presents a key strategic choice.

  • Unprotected Indazoles: For some reactions, using the unprotected indazole is possible and even advantageous. The indazole is deprotonated in situ by the base, forming an indazolide anion. This can avert undesirable side reactions like ring-opening isomerizations that can plague N-protected indazoles in the presence of a strong base.[13] However, the indazolide can coordinate to the palladium center, sometimes complicating the catalytic cycle.

  • Protected Indazoles: N-protection (e.g., with Boc, SEM, or Benzyl groups) is often employed to enhance solubility, prevent N-arylation side reactions (especially in Buchwald-Hartwig couplings), and ensure regioselectivity.[1][14][15] The choice of protecting group must be orthogonal to the planned reaction conditions and subsequent deprotection steps.[15] For example, a Boc group is easily removed with acid, while a Benzyl group can be cleaved via hydrogenolysis.[15]

Section 4: Conclusion

Palladium-catalyzed cross-coupling reactions of iodo-indazoles are indispensable tools in modern synthetic and medicinal chemistry. A deep understanding of the underlying catalytic cycle, careful selection of reaction components (catalyst, ligand, base), and strategic use of protecting groups are essential for success. The protocols and insights provided here serve as a robust foundation for researchers to confidently apply these powerful methods to construct diverse libraries of functionalized indazoles for drug discovery and materials science.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 46(29), 5649-5653. Available from: [Link]

  • The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available from: [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2943. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]

  • Saima, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(38), 5069-5072. Available from: [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 582. Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

  • Oldenhuis, N. J., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. Available from: [Link]

  • Journal of Organic Chemistry. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • ResearchGate. Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. Available from: [Link]

  • Journal of Organic Chemistry. C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. Available from: [Link]

  • Semantic Scholar. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Available from: [Link]

  • MDPI. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Available from: [Link]

  • Journal of Organic Chemistry. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. Available from: [Link]

  • Semantic Scholar. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Available from: [Link]

  • ResearchGate. (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Available from: [Link]

  • ResearchGate. Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction: Pharmacophores to Donor‐Acceptor Type Multi‐Luminescent Fluorophores. Available from: [Link]

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Study of mechanistic pathways in cross-linking reactions with palladium. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). While 3-substituted indazoles are highly desirable for Structure-Activity Relationship (SAR) studies, the installation of substituents at the C3 position via palladium-catalyzed cross-coupling presents specific challenges compared to other halo-heterocycles.

This guide details the experimental protocols for the Suzuki-Miyaura coupling of 3-iodo-1H-indazoles . It differentiates between two distinct strategic approaches:

  • The Robust Route (Protected): Utilizing N1-protection (SEM/THP) to ensure high yields and broad substrate scope.

  • The Direct Route (Unprotected): Utilizing advanced Buchwald precatalysts to couple free N-H indazoles, reducing step count and improving atom economy.

Strategic Analysis & Mechanistic Insight

The Reactivity Paradox

3-Iodoindazoles possess a weak C–I bond, making them theoretically excellent candidates for oxidative addition. However, the N1-H proton is relatively acidic (


 in DMSO). In standard catalytic cycles, the deprotonated indazolyl anion (generated by the base required for transmetallation) can coordinate tightly to the Palladium(II) center, forming a stable "off-cycle" resting state that arrests turnover.
Catalyst Selection Logic[1]
  • For Protected Substrates: The N1-protecting group (PG) sterically and electronically prevents coordination to Pd. Standard phosphine ligands (e.g., dppf,

    
    ) are sufficient.
    
  • For Unprotected Substrates: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are required. These ligands increase the electron density on Pd to facilitate oxidative addition and, critically, their steric bulk prevents the formation of bridging indazolyl-palladium dimers.

Mechanistic Pathway & Inhibition

The following diagram illustrates the competition between the productive catalytic cycle and the N-coordination trap.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoindazole Trap OFF-CYCLE TRAP (N-Coordinated Pd Complex) OxAdd->Trap Free NH (Base) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Trap->OxAdd Bulky Ligand (Reversal) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle showing the competitive "Off-Cycle Trap" where free N-H indazoles coordinate to Pd(II), poisoning the reaction. Bulky ligands (XPhos) destabilize this trap.

Experimental Protocols

Protocol A: The Robust Route (N1-Protected)

Applicability: Complex boronic acids, scale-up (>5g), or when purification of the free amine is difficult. Standard: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protection.

Step 1: N1-Protection (SEM)
  • Suspend 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0°C under Argon.

  • Add NaH (60% disp., 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 min.
    
  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hex/EtOAc 4:1) should show conversion of the polar starting material (

    
    ) to a non-polar spot (
    
    
    
    ).
Step 2: Cross-Coupling[1]
  • Reagents:

    • N1-SEM-3-iodoindazole (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the protected indazole, boronic acid, and catalyst.

    • Seal and purge with Argon for 5 minutes (cycling vacuum/gas).

    • Add Dioxane and aqueous Base via syringe.

    • Heat to 85°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over

      
      .[2]
      
    • Purification: Flash chromatography.

    • Deprotection (Post-Coupling): Treat with TBAF in THF (reflux) or HCl/MeOH to remove the SEM group.

Protocol B: The Direct Route (Unprotected N-H)

Applicability: Rapid library synthesis, atom economy, substrates stable to basic conditions. Critical Requirement: Use of Buchwald Precatalysts (Gen 2 or Gen 3).

  • Reagents:

    • 3-iodo-1H-indazole (1.0 equiv)[3]

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–4 mol%)

      • Alternative:

        
         (2 mol%) + XPhos (4 mol%)
        
    • Base:

      
       (3.0 equiv) - Note: Anhydrous phosphate is often superior to carbonate for free NH substrates.
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Degassing is critical: Oxygen oxidizes electron-rich phosphines like XPhos rapidly. Sparge solvents with Argon for 15 mins prior to use.

    • Combine solid reagents in a microwave vial.

    • Add degassed solvent mixture.[2]

    • Heating:

      • Thermal: 100°C for 12–18 hours.

      • Microwave (Preferred): 120°C for 30–60 minutes.

    • Monitoring: Monitor by LC-MS. Free NH indazoles often streak on TLC; LC-MS is more reliable for conversion data.

Optimization & Troubleshooting Guide

The following decision matrix and troubleshooting table provide self-validating checks to ensure protocol success.

Workflow Decision Tree

Workflow Start Start: 3-Iodoindazole Check Is the Boronic Acid Acid-Sensitive? Start->Check RouteA Route A: Protected (SEM/THP) Check->RouteA Yes (Avoid acidic deprotection later) RouteB Route B: Direct (Unprotected) Check->RouteB No CondA Pd(dppf)Cl2 Na2CO3, 85°C RouteA->CondA CondB XPhos Pd G2 K3PO4, 100-120°C RouteB->CondB

Figure 2: Strategic decision tree for selecting coupling conditions based on substrate sensitivity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-H (Route B).Switch to XPhos Pd G2 or SPhos Pd G2 . Increase base load to 4.0 equiv.
Protodeboronation Boronic acid instability in aqueous base.Switch base to CsF or K3PO4 (anhydrous). Use dry Dioxane or Toluene.
Homocoupling (Ar-Ar) Oxygen present in system.Re-degas solvents. Ensure Argon balloon/line is positive pressure.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Reaction temperature too high for ligand. Add 1-2 mol% free ligand (e.g., XPhos) to stabilize Pd species.
N-Arylation (Side Product) Competition between C-C and C-N coupling.This is rare with 3-iodo substrates but possible with Cu co-catalysts. Avoid Copper . Use steric ligands (XPhos) to favor C-C.

References

  • Preparation of 3-iodoindazoles

    • Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodoindazoles. Synthesis, 1986(1), 71-74.
  • Unprotected Heterocycle Coupling (Mechanistic Insight)

    • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides with aryl boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Microwave Assisted Protocols

    • Lier, F., et al. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4][5] Journal of Organic Chemistry. (General methodology for free NH azoles).

  • General Review of Indazole Functionalization

    • Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Current Organic Chemistry.
  • Organic Syntheses Procedure (Scale-up standard)

    • Use of Pd(dppf)Cl2 in heteroaryl coupling.[6] Organic Syntheses, Coll.[7] Vol. 10, p.423 (2004).

Sources

Application Note: 3-Iodo-1-methyl-1H-indazol-4-amine as a Versatile Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Iodo-1-methyl-1H-indazol-4-amine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The molecule 3-Iodo-1-methyl-1H-indazol-4-amine represents a high-value pharmacophore intermediate in the synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its trifunctional nature:

  • C4-Amine: Acts as a critical hydrogen bond donor to the kinase hinge region (mimicking the exocyclic amine of adenine).

  • N1-Methyl: Locks the indazole tautomer, preventing

    
     proton shifts that complicate binding kinetics and solubility.
    
  • C3-Iodine: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing modular extension into the kinase "back pocket" or solvent-exposed front.

This guide details the synthetic handling, cross-coupling protocols, and structural activity relationship (SAR) logic for utilizing this scaffold in drug discovery, specifically targeting tyrosine kinases such as FGFR, VEGFR, and RET.

Structural Rationale & SAR Logic

The design of kinase inhibitors often requires a "privileged scaffold" that binds the ATP pocket. The 4-amino-1H-indazole core is isosteric with the adenine ring of ATP but offers distinct vectors for substitution.

Pharmacophore Mapping
  • Hinge Binding: The C4-amino group (

    
    ) and the N2 nitrogen of the indazole ring typically form a bidentate hydrogen-bonding motif with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu, Cys).
    
  • Gatekeeper Access: The C3-position points directly toward the "gatekeeper" residue. Functionalization here via the iodine handle allows the inhibitor to navigate steric bulk (e.g., T315I mutation in Abl) or access the hydrophobic back pocket.

  • Solubility Vector: The N1-methyl group projects toward the solvent interface or ribose binding pocket, often improving lipophilic ligand efficiency (LLE).

DOT Diagram: Pharmacophore & SAR Analysis

SAR_Analysis Core Indazole Core (Adenine Mimic) N1_Me N1-Methyl (Tautomer Lock) Core->N1_Me Stabilizes C4_NH2 C4-Amine (Hinge H-Bond Donor) Core->C4_NH2 Displays C3_I C3-Iodine (Synthetic Handle) Core->C3_I Positions Target Kinase Pocket (FGFR/VEGFR) N1_Me->Target Solvent Interface C4_NH2->Target H-Bond (Glu/Cys) C3_I->Target Vector to Gatekeeper

Caption: Structural Activity Relationship (SAR) of the 3-iodo-1-methyl-1H-indazol-4-amine scaffold showing key interaction vectors.

Synthetic Protocols

Protocol A: Preparation of the Intermediate

Note: If not purchased commercially, the scaffold is synthesized from 1-methyl-4-nitro-1H-indazole.

Reaction Overview:

  • Iodination: Electrophilic aromatic substitution at C3.

  • Reduction: Conversion of the nitro group to the amine.

Step-by-Step Procedure:

  • Iodination:

    • Dissolve 1-methyl-4-nitro-1H-indazole (1.0 eq) in DMF.

    • Add KOH (4.0 eq) followed by portion-wise addition of Iodine (

      
      , 2.0 eq).
      
    • Stir at RT for 3–6 hours. Monitor by LC-MS for conversion to 3-iodo-1-methyl-4-nitro-1H-indazole.

    • Workup: Quench with aqueous sodium thiosulfate (

      
      ) to remove excess iodine. Extract with EtOAc.
      
  • Reduction (Bechamp or SnCl2):

    • Suspend the nitro-iodide intermediate in Ethanol/Water (4:1).

    • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

      
      , 5.0 eq).
      
    • Heat to reflux (80°C) for 2 hours. Critical: Do not use catalytic hydrogenation (

      
      ) as this will cause de-iodination at C3.
      
    • Filtration: Filter hot through Celite to remove iron residues.

    • Isolation: Concentrate filtrate, neutralize with

      
      , and extract with DCM. Purify via silica flash chromatography (Hexane/EtOAc gradient).
      

Yield Expectation: 65–75% over two steps. QC Check:


 NMR should show loss of C3-proton signal and upfield shift of aromatic protons due to amine formation.
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Application")

This is the primary application of the molecule: coupling the C3-iodine with an aryl/heteroaryl boronic acid to extend the scaffold.

Target: Synthesis of a 3-aryl-4-aminoindazole (Kinase Inhibitor Analog).

Reagents:

  • Substrate: 3-Iodo-1-methyl-1H-indazol-4-amine (1.0 eq)

  • Coupling Partner: 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base. Add solvents. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling or de-iodination.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under inert atmosphere.

  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check LC-MS. The starting material (M+H ~274) should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: The free amine at C4 and the piperazine tail make the product polar. Use DCM:MeOH:NH3 (90:10:1) on silica or reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table:

ProblemCauseSolution
Low Conversion Catalyst poisoning by free amine (

)
Use a precatalyst like XPhos Pd G2 or protect amine (Boc) prior to coupling.
De-iodination ProtodehalogenationEnsure strictly anhydrous solvents if using strong bases; switch to mild base (

).
Homocoupling Oxygen presenceIncrease degassing time; ensure Argon flow during addition.

Workflow Visualization

DOT Diagram: Synthetic Workflow

Synthesis_Workflow SM 1-Methyl-4-nitro-1H-indazole Step1 Step 1: Iodination (I2, KOH, DMF) SM->Step1 Inter1 3-Iodo-4-nitro-intermediate Step1->Inter1 Step2 Step 2: Selective Reduction (Fe, NH4Cl) *Avoid H2/Pd* Inter1->Step2 Key_SM 3-Iodo-1-methyl-1H-indazol-4-amine (The Scaffold) Step2->Key_SM Step3 Step 3: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Key_SM->Step3 Diversity Point Final Final Kinase Inhibitor (3-Aryl-4-aminoindazole) Step3->Final

Caption: Synthetic workflow from precursor to final kinase inhibitor, highlighting the critical intermediate.

References

  • Vertex Pharmaceuticals. "Indazole inhibitors of kinases." World Intellectual Property Organization, WO2004022544A1. Link

    • Context: Describes the general utility of indazole scaffolds in kinase inhibition (GSK-3, Aurora, etc.).
  • Deng, X., et al. (2012). "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit." Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.[1] Link

    • Context: Validates the 3-amino/3-substituted indazole scaffold for RTK inhibition and SAR profiling.
  • Hu, Y., et al. (2013). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Efficacious Small-Molecule Inhibitors of Macrophage Migration Inhibitory Factor." Journal of Medicinal Chemistry, 56(21), 8768–8780. Link

    • Context: Provides detailed experimental procedures for iodination and Suzuki couplings on the indazole core.
  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Link

    • Context: Authoritative source for mechanism and catalyst selection in cross-coupling reactions.

Sources

Application Note: Metal-Free Iodine-Mediated Synthesis of Indazole and Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from transition-metal catalysis (Pd, Cu, Rh) to main-group catalysis is a defining trend in modern drug discovery. Molecular iodine (


) has emerged as a powerful, eco-friendly, and cost-effective alternative for constructing nitrogen-containing heterocycles.

This guide details the iodine-mediated electrophilic cyclization of 2-alkynylanilines to form 3-iodoindoles and the oxidative intramolecular C-H amination of hydrazones to form indazoles . These protocols eliminate the risk of heavy metal contamination in pharmaceutical intermediates—a critical parameter in GMP environments—while installing versatile iodine handles for downstream cross-coupling.

The Iodine Advantage: Mechanistic Principles

Unlike transition metals that rely on d-orbital interactions, molecular iodine acts through two distinct modes in these transformations:

  • Soft Lewis Acidity / Electrophilic Activation: In indole synthesis,

    
     generates an electrophilic iodonium species (
    
    
    
    ) that activates
    
    
    -systems (alkynes), triggering nucleophilic attack by the pendant amine (5-endo-dig cyclization).
  • Oxidative Dehydrogenation: In indazole synthesis,

    
     facilitates the formation of N-I bonds followed by oxidative C-N bond formation, effectively removing hydrogen to aromatize the system.
    
Comparative Analysis: Iodine vs. Palladium[1]
FeatureIodine (

) Mediated
Palladium (Pd) Catalyzed
Cost Low (< $100/kg)High (> $50,000/kg)
Toxicity Low (Essential nutrient)High (Heavy metal, requires scavenging)
Atmosphere Aerobic / Open flaskOften requires Inert (

/Ar)
Functionalization Directly yields 3-iodo products (ready for coupling)Usually yields non-halogenated core
Atom Economy High (Iodine incorporated or recycled)Variable (Ligand waste)

Protocol A: Synthesis of 3-Iodoindoles via Electrophilic Cyclization[1]

This protocol targets the synthesis of 3-iodoindoles from 2-alkynylanilines.[1] The resulting C3-iodine handle is highly reactive for subsequent Suzuki, Sonogashira, or Heck couplings, making this a "privileged" intermediate strategy.

Mechanistic Pathway

The reaction proceeds via the activation of the alkyne by


, forming an iodonium bridge. The nitrogen lone pair attacks the activated carbon (endo-dig), followed by proton loss.

IndoleMechanism Start 2-Alkynylaniline Complex Iodonium Intermediate Start->Complex + I2 (Electrophilic Activation) Cyclized Cationic Indolenine Complex->Cyclized 5-endo-dig Cyclization Product 3-Iodoindole Cyclized->Product - HI (Re-aromatization)

Figure 1: Mechanistic flow of iodine-mediated indole synthesis.

Experimental Protocol

Substrate: N,N-diethyl-2-(phenylethynyl)aniline (Model Substrate) Reagents: Molecular Iodine (


), Sodium Bicarbonate (

), Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-alkynylaniline (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (3.0 mmol, 3.0 equiv).
    
    • Note: The base is critical to neutralize the HI byproduct, preventing acid-mediated decomposition or polymerization.

  • Iodine Addition: Cool the mixture to 0°C. Add molecular iodine (

    
    ) (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir.

    • Monitoring: Monitor by TLC. The deep violet color of iodine may persist. Reaction typically completes in 30–60 minutes.

  • Quench (Critical): Once starting material is consumed, add saturated aqueous sodium thiosulfate (

    
    ) solution (10 mL) and stir vigorously for 10 minutes.
    
    • Visual Cue: The organic layer will change from violet/brown to pale yellow/colorless as excess

      
       is reduced to iodide.
      
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Yield Expectation: 85–95% isolated yield.

Protocol B: Synthesis of Indazoles via Oxidative N-N Bond Formation

This protocol utilizes iodine to promote the intramolecular cyclization of hydrazones (derived from aldehydes/ketones and hydrazines). This is an oxidative C-H amination process.

Mechanistic Pathway

The reaction involves the iodination of the hydrazone nitrogen, followed by an intramolecular electrophilic aromatic substitution (or radical cyclization depending on conditions) onto the pendant aryl ring.

IndazoleMechanism Hydrazone Aryl Hydrazone NI_Int N-Iodo Intermediate Hydrazone->NI_Int + I2 / Base (N-Iodination) Cyclization Intramolecular C-N Bond Formation NI_Int->Cyclization Electrophilic Attack (- HI) Indazole 1H-Indazole Cyclization->Indazole Aromatization

Figure 2: Pathway for oxidative cyclization of hydrazones to indazoles.

Experimental Protocol

Substrate: Benzaldehyde phenylhydrazone Reagents: Molecular Iodine (


), Potassium Carbonate (

), DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve the hydrazone (0.5 mmol) in DMSO (3 mL).

    • Solvent Note: DMSO is preferred here as it can act as a mild oxidant aid and stabilizes polar transition states.

  • Reagent Addition: Add

    
     (1.0 mmol, 2.0 equiv) followed by 
    
    
    
    (0.6 mmol, 1.2 equiv).
  • Heating: Heat the mixture to 100°C in a sealed tube or oil bath.

    • Time: Stir for 2–4 hours.

    • Alternative: For milder conditions (Room Temp), use PIDA (Phenyliodine diacetate) (1.1 equiv) instead of

      
      /Base if the substrate is sensitive to heat.
      
  • Quench: Cool to room temperature. Add saturated aqueous

    
     to quench residual iodine.
    
  • Extraction: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Note: DMSO requires thorough water washing to remove.

  • Purification: Silica gel chromatography.

Yield Expectation: 75–88% isolated yield.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Indole) Polymerization of alkyneEnsure reaction is dilute (0.1 M). Add base (

) to buffer HI.
Incomplete Reaction Iodine sublimationUse a sealed vessel or add a slight excess (1.5 equiv) of

.
Product Staining Trapped IodineWash organic layer with 10%

until strictly colorless.
Regioselectivity (Indazole) Steric hindranceFor meta-substituted aryl hydrazones, cyclization usually occurs at the less hindered position.

References

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Aggarwal, T. et al. Org.[2] Biomol. Chem., 2016.[2][3]

  • Iodine-Catalyzed Cyclization–Allylation of N-Allyl-2-alkynylanilines. Tsubata, S. et al. Organic Chemistry Frontiers, 2023.

  • Iodine-Mediated Electrochemical C(sp2)-H Amination: Switchable Synthesis of Indolines and Indoles. Hu, K. et al. Org.[4] Lett., 2020.[4]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... Followed by Electrophilic Cyclization. NIH / PMC, 2014.

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene-Catalyzed C–H Amination. IOSR Journal of Applied Chemistry, 2025.

Sources

Application Note: Strategic Functionalization of the 4-Aminoindazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors targeting FGFR, VEGFR, and Src families. Unlike the more accessible 5- or 6-amino isomers, the 4-amino group resides in a sterically congested "peri" region, adjacent to the pyrazole nitrogen (N1/N2).

This proximity creates a unique electronic and steric environment. The 4-amino group is less nucleophilic than a standard aniline due to electronic communication with the electron-deficient pyrazole ring. Furthermore, the acidic N1 proton (


) competes with the 4-amino group in base-mediated reactions (alkylation, Pd-coupling), necessitating a rigorous protection strategy.

This guide details the "Protect-Functionalize-Deprotect" workflow, ensuring regioselective fidelity and high yields.

Chemical Strategy: The Tautomer Trap

Direct functionalization of 4-amino-1H-indazole is fraught with regioselectivity errors. The molecule exists in an annular tautomeric equilibrium (1H vs. 2H).

  • Risk: Attempting Buchwald-Hartwig coupling on the unprotected scaffold often leads to N1-arylation or catalyst poisoning via the free pyrazole nitrogens.

  • Solution: We employ a Self-Validating Protection Strategy . By locking the N1 position with a Sem (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) group, we direct all subsequent reactivity exclusively to the 4-amino center.

Workflow Visualization

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

IndazoleWorkflow Start 4-Amino-1H-indazole Decision Select Protection (Based on downstream stability) Start->Decision Prot_THP N1-THP Protection (Acid Labile) Decision->Prot_THP Standard Route Prot_SEM N1-SEM Protection (Fluoride Labile) Decision->Prot_SEM For Harsh Bases Func_Amide Acylation (Cov. Inhibitors) Prot_THP->Func_Amide Acryloyl Cl/HATU Func_Buchwald Pd-Coupling (Aryl Amines) Prot_SEM->Func_Buchwald BrettPhos/Pd Deprot Global Deprotection Func_Amide->Deprot Func_Buchwald->Deprot Final Target Scaffold Deprot->Final

Figure 1: Decision matrix for regioselective functionalization of 4-aminoindazole. Select protection groups based on the basicity of the subsequent coupling step.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (The Foundation)

Rationale: N1 is thermodynamically favored over N2. Using DHP (dihydropyran) with acid catalysis locks the tautomer.

Materials:

  • 4-Amino-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Dissolution: Suspend 4-aminoindazole in anhydrous THF (0.2 M) under

    
    .
    
  • Addition: Add PTSA monohydrate followed by dropwise addition of DHP at room temperature.

  • Reflux: Heat to 50°C for 4 hours. The suspension should clear as the product forms.

  • Validation (TLC/LCMS): Monitor consumption of starting material. The N1-THP adduct is less polar (higher

    
    ) than the starting material.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: N1-THP is usually the major isomer (>90%). N2-THP may form as a minor impurity but is separable.

Protocol B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Rationale: The 4-amino group is sterically hindered. Standard ligands (BINAP) often fail. BrettPhos or RuPhos are required for efficient coupling with aryl halides.

Materials:

  • N1-Protected 4-aminoindazole (1.0 equiv)

  • Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3

  • Ligand: BrettPhos (10 mol%) (Specific for primary amines)

  • Base:

    
     (2.0 equiv) (Preferred over NaOtBu to preserve protecting groups)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen kills the active Pd(0) species.

  • Pre-complexation: In a vial, mix Pd(OAc)2 and BrettPhos in 1 mL dioxane. Heat to 60°C for 2 minutes to form the active catalyst (color change from orange to dark red/brown).

  • Reaction Assembly: In a pressure tube, combine the protected indazole, aryl halide, and

    
    . Add the pre-formed catalyst solution.
    
  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.[1]

Data Summary: Ligand Performance Table

LigandSubstrate ScopeYield (Typical)Notes
BrettPhos Primary Amines85-95%Best for 4-aminoindazole; resists steric bulk.
XantPhos Amides/Ureas60-75%Use if coupling an amide to a 4-haloindazole.
BINAP Simple Anilines<40%Often fails due to peri-steric hindrance at C4.
Protocol C: Acylation for Covalent Inhibitors

Rationale: Many 4-aminoindazole drugs (e.g., FGFR inhibitors) utilize an acrylamide "warhead" to covalently bind Cysteine residues in the kinase pocket.

Materials:

  • N1-Protected 4-aminoindazole

  • Acryloyl Chloride (1.1 equiv) OR Acrylic Acid + HATU

  • DIPEA (3.0 equiv)

  • Solvent: DCM (0°C)

Step-by-Step:

  • Cooling: Dissolve the amine and DIPEA in DCM. Cool to 0°C in an ice bath.

  • Addition: Add Acryloyl Chloride dropwise. Do not dump it in; exothermicity can cause polymerization.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT.

  • Quench: Add water immediately upon completion to hydrolyze excess acid chloride.

  • Isolation: Standard extraction.

Mechanism & Troubleshooting (The Self-Validating System)

The Buchwald Cycle for Indazoles

Understanding the catalytic cycle helps troubleshoot low yields. The oxidative addition is usually fast; the bottleneck is the Amine Binding step due to the steric bulk of the indazole C4 position.

BuchwaldCycle cluster_warning Troubleshooting Zone L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) L_Pd->OxAdd + Ar-Br AmineBind Amine Coordination (Steric Bottleneck!) OxAdd->AmineBind + 4-Aminoindazole Deprot Deprotonation (Base mediated) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->L_Pd - Product

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step. Use of bulky ligands like BrettPhos expands the coordination sphere to accommodate the indazole.

Troubleshooting Guide
  • Issue: Low conversion, starting material remains.

    • Cause: Catalyst death (O2) or inactive ligand.

    • Fix: Switch to Pd2(dba)3 + BrettPhos precatalyst (G3). Re-degas solvents.

  • Issue: N1-Arylation observed (despite protection attempt).

    • Cause: Labile protecting group (e.g., Acetyl falling off).

    • Fix: Switch to SEM (stable to base) or Boc (if using mild base).

  • Issue: Polymerization during acylation.

    • Cause: Reaction too hot or concentrated.

    • Fix: Perform at -10°C; add a radical inhibitor (BHT) if using acryloyl chloride.

References

  • FGFR4 Inhibitor Design: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. (2022).[2][3] [2]

  • Buchwald Conditions: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. (2024).

  • Indazole Scaffold Review: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. (2022).[3]

  • Src Kinase Inhibitors: Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. (2018).

  • Regioselective Protection: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. (2025).

Sources

Application Note: Rational Design and Synthesis of Pan-BCR-ABL Inhibitors Utilizing the 3-Aminoindazole Scaffold

[1]

Executive Summary & Clinical Rationale

The development of Tyrosine Kinase Inhibitors (TKIs) has transformed Chronic Myeloid Leukemia (CML) into a manageable condition. However, the emergence of the T315I "gatekeeper" mutation (Threonine to Isoleucine substitution at residue 315) remains a critical failure point for 1st and 2nd generation TKIs (Imatinib, Nilotinib, Dasatinib). The bulky isoleucine residue sterically hinders inhibitor binding and eliminates a critical hydrogen bond.

This guide details the synthesis and evaluation of 3-aminoindazole derivatives designed as "Pan-BCR-ABL" inhibitors. Unlike the imidazo[1,2-b]pyridazine core of Ponatinib, the 3-aminoindazole scaffold offers a unique hydrogen-bonding profile (Donor-Acceptor motif) within the hinge region, while maintaining the structural vector necessary to project a "tail" moiety past the mutated gatekeeper residue into the hydrophobic pocket.

Key Advantages of the 3-Aminoindazole Scaffold:
  • Hinge Binding: The indazole

    
     and 
    
    
    mimic the adenine ring of ATP, forming robust H-bonds with the kinase hinge region (Glu316/Met318).
  • Vector Control: The C3-amino group or C4-position allows for precise attachment of alkyne or amide linkers to bypass the T315I steric clash.

  • Synthetic Accessibility: High-yielding cyclization from 2-fluorobenzonitriles.

Chemical Design Strategy

The design follows a "Hybrid" approach, fusing the 3-aminoindazole "head" (hinge binder) with a hydrophobic "tail" (allosteric/hydrophobic pocket binder) via a rigid linker.

Structural Logic[2]
  • Head (Scaffold): 3-aminoindazole.[1][2][3][4][5][6]

  • Linker: Ethynyl (alkyne) or Amide. The rigid ethynyl linker (similar to Ponatinib) is preferred for traversing the narrow channel created by the T315I mutation.

  • Tail: 3-(trifluoromethyl)phenyl moiety coupled with a solubility-enhancing group (e.g., N-methylpiperazine).

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway and the specific blockade point of the inhibitor.

BCR_ABL_PathwayATPATPBCR_ABLBCR-ABL (WT / T315I)ATP->BCR_ABL ActivatesSubstrateSubstrate (e.g., CrkL)BCR_ABL->Substrate PhosphorylationInhibitor3-Aminoindazole InhibitorInhibitor->BCR_ABL Competitive Inhibition(Blocks ATP Binding)SignalingDownstream Signaling(STAT5, RAS/MAPK, PI3K/AKT)Inhibitor->Signaling BlocksP_SubstrateP-CrkL (Phosphorylated)Substrate->P_SubstrateP_Substrate->SignalingProliferationLeukemic Cell ProliferationSignaling->ProliferationApoptosisApoptosisSignaling->Apoptosis Pathway Halt triggers

Figure 1: Mechanism of Action.[7][2][5][8][9] The 3-aminoindazole inhibitor competes with ATP for the kinase domain, effectively silencing downstream oncogenic signaling (STAT5, MAPK) even in the presence of the T315I mutation.

Synthesis Protocol: 4-Alkynyl-3-Aminoindazole Derivatives

This protocol describes the synthesis of a representative lead compound (Analogous to AKE-72 ), utilizing a Sonogashira coupling strategy on the indazole core.

Phase A: Core Synthesis (The Hydrazine Cyclization)

Objective: Synthesize 4-iodo-1H-indazol-3-amine. Rationale: The iodine at position 4 is critical. It serves as the handle for the alkyne linker. We start with 2-fluoro-6-iodobenzonitrile because the hydrazine substitution-cyclization sequence will place the iodine at the C4 position of the resulting indazole.

Reagents:

  • 2-Fluoro-6-iodobenzonitrile (1.0 eq)

  • Hydrazine monohydrate (

    
    ) (5.0 eq)
    
  • n-Butanol (Solvent)[5]

Procedure:

  • Dissolve 2-fluoro-6-iodobenzonitrile (e.g., 5.0 g) in n-butanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine monohydrate (5.0 eq) dropwise at room temperature.

  • Heat to Reflux (110°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting material spot should disappear, and a lower Rf fluorescent spot (amine) should appear.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Concentrate the solvent under reduced pressure. Dilute the residue with water (100 mL) to force precipitation. Filter the solid, wash with cold water and hexanes.

  • Yield: Expect 85–95% of a beige/white solid (4-iodo-1H-indazol-3-amine).

Phase B: Linker Attachment (Sonogashira Coupling)

Objective: Couple the "Tail" (e.g., N-(4-ethynyl-3-(trifluoromethyl)phenyl)benzamide derivative) to the Core.

Reagents:

  • 4-iodo-1H-indazol-3-amine (Core)

  • Terminal Alkyne Tail Precursor (1.2 eq)

  • 
     (5 mol%)
    
  • CuI (10 mol%)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • DMF (anhydrous)

Procedure:

  • In a dry Schlenk flask, combine the Core (1.0 eq), Alkyne Tail (1.2 eq),

    
    , and CuI.
    
  • Evacuate and backfill with Argon (3 cycles) to remove oxygen (Critical to prevent homocoupling of the alkyne).

  • Add anhydrous DMF and

    
     via syringe.
    
  • Heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

Synthesis_WorkflowSM2-Fluoro-6-iodobenzonitrileCore4-iodo-1H-indazol-3-amine(Core Scaffold)SM->Core SNAr & CyclizationHydrazineHydrazine Hydrate(n-BuOH, 110°C)Hydrazine->CoreFinalPan-BCR-ABL Inhibitor(3-Aminoindazole Derivative)Core->Final C-C Bond FormationTailAlkyne-Linker-Tail(e.g., Ethynyl-Benzamide)Tail->FinalCatalystPd(PPh3)2Cl2 / CuISonogashira CouplingCatalyst->Final

Figure 2: Synthetic pathway for AKE-72 analogues. The modularity allows for late-stage diversification of the 'Tail' moiety to optimize pharmacokinetic properties.

Biological Evaluation Protocol

To validate "pan-BCR-ABL" activity, the compound must be tested against isogenic cell lines expressing Wild Type (WT) and the T315I mutant.

Cell Model: Ba/F3 Panel

Ba/F3 (Murine pro-B cells) are IL-3 dependent.[10][11] When transformed with BCR-ABL, they become IL-3 independent. This provides a clean "on/off" assay for oncogene addiction.

Cell Lines Required:

  • Ba/F3 Parental: (Negative Control, requires IL-3).

  • Ba/F3 BCR-ABL WT: (Positive Control for general kinase inhibition).

  • Ba/F3 BCR-ABL T315I: (The critical test for resistance).

Assay Protocol (Cell Viability)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates in RPMI-1640 + 10% FBS.
    
    • Note: For Parental Ba/F3, add 10 ng/mL IL-3.

  • Treatment: Add serial dilutions of the inhibitor (e.g., 10

    
    M to 0.1 nM). Include Ponatinib  as a positive control and Imatinib  as a negative control for T315I.
    
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add CCK-8 or CellTiter-Glo reagent. Read absorbance (450 nm) or luminescence.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Expected Data Profile (Comparative Table)
CompoundBa/F3 WT (

nM)
Ba/F3 T315I (

nM)
Ba/F3 Parental (


M)
Selectivity Index (T315I)
Imatinib 250 - 300> 10,000 (Resistant)> 10N/A
Ponatinib 0.5 - 2.010 - 15> 5High
3-Aminoindazole Lead 1.0 - 5.0 10 - 25 > 10 High

Note: A successful candidate should show single-digit nanomolar potency against WT and double-digit nanomolar potency against T315I, with minimal toxicity to parental cells (indicating selectivity).

Troubleshooting & Application Notes

Chemical Stability
  • Indazole N-H: The

    
     proton is acidic. In the presence of strong bases during alkylation steps, ensure strict stoichiometry to avoid over-alkylation at 
    
    
    if that is not the intended target.
  • Oxidation: 3-aminoindazoles can be sensitive to air oxidation over long periods. Store final compounds under Argon at -20°C.

Biological Assay Specifics
  • IL-3 Rescue: If a compound kills Ba/F3 Parental cells in the presence of IL-3, it indicates off-target toxicity (general cytotoxicity), not specific BCR-ABL inhibition.

  • Solubility: The "Tail" usually contains a piperazine or morpholine. Ensure final compounds are tested as HCl or mesylate salts to improve aqueous solubility in cell media.

References

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] [1]

  • Wang, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[1][2][3][4][6][8][9][10][11][12][13][14]

  • Lefebvre, V., et al. (2010).[6] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry.[6]

  • Jiang, L., et al. (2020).[8] Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation. Acta Pharmaceutica Sinica B.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Iodo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Iodo-1-methyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

3-Iodo-1-methyl-1H-indazol-4-amine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final product.

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomeric forms of the product, such as other N-methylated indazoles, which can be challenging to separate.[3]

  • De-iodinated Product: Loss of the iodine atom can occur under certain conditions.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from the reaction workup.

A logical workflow for the purification of 3-Iodo-1-methyl-1H-indazol-4-amine is essential for achieving the desired purity. The following diagram illustrates a typical decision-making process.

Purification_Workflow Crude_Product Crude 3-Iodo-1-methyl- 1H-indazol-4-amine Initial_Analysis Initial Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Major_Impurities Identify Major Impurities Initial_Analysis->Major_Impurities Acid_Base_Extraction Acid-Base Extraction Major_Impurities->Acid_Base_Extraction  Acidic/Basic  Impurities   Column_Chromatography Column Chromatography Major_Impurities->Column_Chromatography  Multiple or  Neutral Impurities   Acid_Base_Extraction->Column_Chromatography  Further Purification  Needed   Recrystallization Recrystallization Column_Chromatography->Recrystallization  Solid Product  Obtained   Final_Product High-Purity Product Recrystallization->Final_Product Characterization Final Characterization (NMR, LC-MS, MP) Final_Product->Characterization

Caption: A typical workflow for the purification of 3-Iodo-1-methyl-1H-indazol-4-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Column Chromatography

Question: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer: Streaking or tailing of bands during column chromatography is a common issue, often indicating a strong interaction between your compound and the stationary phase or solubility issues.[5] For an amine-containing compound like 3-Iodo-1-methyl-1H-indazol-4-amine, the basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel.

Causality: The lone pair of electrons on the nitrogen atom of the amine can form hydrogen bonds with the acidic protons of the silica gel, leading to slow and uneven elution.

Solutions:

  • Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent.[6] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Solvent System Optimization: Ensure your compound is fully soluble in the chosen mobile phase.[5] If solubility is low, it can precipitate at the top of the column and then slowly redissolve, causing tailing. You may need to use a more polar solvent system.

  • Dry Loading: If the compound has limited solubility in the eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.

Question: I am having difficulty separating my desired product from a closely related impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Solutions:

  • Solvent System Selection: The choice of eluent is critical.[7] A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of ethyl acetate and hexanes.[8] To improve separation, you can:

    • Decrease the polarity of the eluent: This will cause all compounds to move more slowly, potentially increasing the separation between them.

    • Use a different solvent system: Sometimes, switching to a different solvent system, such as dichloromethane/methanol, can alter the selectivity and improve resolution.[7]

  • Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be effective.[9] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities.

  • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation.[10] However, this will also increase the elution time.

ParameterRecommendation for Improved Resolution
Eluent Polarity Decrease for better separation of close spots
Elution Mode Gradient elution for wide polarity range
Column Dimensions Longer and narrower for higher efficiency
Stationary Phase Consider alternative phases if silica fails
Recrystallization

Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated.

Solutions:

  • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point well below the melting point of your compound.

  • Use More Solvent: The solution may be too saturated. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Question: I am getting very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common problem in recrystallization and can be due to several factors.[5]

Solutions:

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of your product.

Acid-Base Extraction

Question: I am trying to use acid-base extraction to remove an acidic impurity, but my product is also partitioning into the aqueous layer. Why is this happening?

Answer: While 3-Iodo-1-methyl-1H-indazol-4-amine is basic due to the amine group, the indazole ring system itself has acidic protons. In the presence of a strong base, the indazole N-H proton can be deprotonated, forming a salt that is soluble in the aqueous layer.

Solutions:

  • Use a Weak Base: Instead of a strong base like sodium hydroxide, use a milder base such as sodium bicarbonate or a saturated solution of sodium carbonate to remove acidic impurities.[11][12] These weaker bases are less likely to deprotonate the indazole ring.

  • Careful pH Control: Monitor the pH of the aqueous layer to ensure it does not become too basic.

  • Back-Extraction: After separating the layers, it is good practice to "back-wash" the aqueous layer with a fresh portion of the organic solvent to recover any of your product that may have partitioned into it.[13]

AcidBase_Extraction Start Crude Product in Organic Solvent Add_Acid Add Dilute Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Layer1 Organic Layer: Neutral & Acidic Impurities Separate_Layers1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Protonated Product (Water-Soluble Salt) Separate_Layers1->Aqueous_Layer1 Add_Base Add Base to Aqueous Layer (e.g., NaOH) until pH > 10 Aqueous_Layer1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Separate_Layers2 Separate Layers Extract_Organic->Separate_Layers2 Aqueous_Layer2 Aqueous Layer: Inorganic Salts Separate_Layers2->Aqueous_Layer2 Organic_Layer2 Organic Layer: Purified Product Separate_Layers2->Organic_Layer2 Dry_and_Evaporate Dry Organic Layer and Evaporate Solvent Organic_Layer2->Dry_and_Evaporate Purified_Product Purified Product Dry_and_Evaporate->Purified_Product

Caption: A workflow for the purification of 3-Iodo-1-methyl-1H-indazol-4-amine using acid-base extraction.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of 3-Iodo-1-methyl-1H-indazol-4-amine?

A1: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. You can start with a 1:1 or 1:2 ratio of ethyl acetate to hexanes and adjust the polarity as needed to achieve an Rf value for your product between 0.2 and 0.4. For more polar compounds, a system of dichloromethane and methanol (e.g., 95:5) can be effective.[7]

Q2: My purified product is a solid but appears slightly colored. How can I remove the color?

A2: A slight coloration is often due to the presence of minor, highly colored impurities, which can be oxidation products. If the color persists after chromatography, you can try recrystallization with the addition of a small amount of activated charcoal.[5] Add the charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q3: How should I store the purified 3-Iodo-1-methyl-1H-indazol-4-amine?

A3: As an aromatic amine, this compound can be sensitive to light and air. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place such as a refrigerator or freezer.[14]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a viable option, especially if the impurities are more non-polar than your product. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. However, for preparative scale, normal-phase chromatography is often more cost-effective and allows for easier removal of the solvent.

Q5: The mass spectrum of my purified product shows a peak corresponding to the de-iodinated compound. How can I avoid this?

A5: The carbon-iodine bond can be labile under certain conditions. De-iodination can sometimes occur during purification, especially if the compound is exposed to heat for extended periods or certain reagents. If you observe significant de-iodination, try to minimize the time the compound is heated during recrystallization and consider using milder conditions for any preceding or subsequent chemical transformations.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of 3-Iodo-1-methyl-1H-indazol-4-amine using flash column chromatography.

  • Slurry Packing the Column:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[10]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of solid 3-Iodo-1-methyl-1H-indazol-4-amine.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). Supporting Information.

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole. Retrieved from

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from

  • Organic Syntheses. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Troubleshooting low yields in iodine-mediated cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Iodine-Mediated Cyclization Ticket ID: IODO-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because your iodine-mediated cyclization (iodolactonization, iodoetherification, or iodoamination) has failed to meet yield expectations. Whether you are observing stalled conversion, messy crude NMRs, or product decomposition during purification, this guide addresses the root causes of failure in electrophilic halogenation.

Unlike simple substitution reactions, iodine cyclizations are often governed by a delicate balance between kinetic capture and thermodynamic reversibility . The protocols below are designed to shift this equilibrium in your favor.

Part 1: Diagnostic Triage

Before altering your conditions, determine the failure mode. Use this logic flow to identify the specific bottleneck in your reaction.

TroubleshootingFlow Start Observation: Low Yield TLC_Check Does TLC show starting material (SM) remaining after 24h? Start->TLC_Check Reversibility Diagnosis: Reversible Equilibrium (HI elimination) TLC_Check->Reversibility Yes (Stalled) Electrophile Diagnosis: Weak Electrophile (I2 is insufficiently reactive) TLC_Check->Electrophile Yes (No reaction) Spot_Check Did the product spot disappear during workup/column? TLC_Check->Spot_Check No (SM consumed) Instability Diagnosis: Product Decomposition (Photolysis or Hydrolysis) Spot_Check->Instability Yes (Vanished) Side_Rxn Diagnosis: Side Reactions (Oxidation or Polymerization) Spot_Check->Side_Rxn No (Complex mixture)

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in iodocyclization.

Part 2: Reaction Optimization Modules
Module 1: The Equilibrium Trap (Reversibility)

Symptom: The reaction proceeds to ~50-60% conversion and stalls. Adding more iodine does not push it to completion.

Technical Insight: Iodolactonization is frequently reversible. The reaction generates hydrogen iodide (HI) as a byproduct. Under acidic conditions, the iodide anion (


) can nucleophilically attack the lactone, reopening the ring to reform the starting alkene and 

. This is a classic case of thermodynamic control overriding kinetic product formation [1].

Q: How do I break the equilibrium? A: You must chemically sequester the byproducts (HI or


) to render the step irreversible.

Protocol Adjustment:

  • Base Selection: Switch from weak bases (e.g.,

    
    ) to multiphasic systems that trap HI immediately.
    
    • Recommendation: Use saturated aqueous

      
       in a biphasic mixture (DCM/Sat. 
      
      
      
      ) or solid
      
      
      in MeCN.
  • Reagent Switch: Replace elemental Iodine (

    
    ) with N-Iodosuccinimide (NIS) .
    
    • Why? The byproduct of NIS is succinimide, which is non-nucleophilic and does not reopen the ring. This effectively shuts down the reverse reaction path [2].

Module 2: The "Vanishing Product" (Instability)

Symptom: The reaction looks clean on TLC, but the yield plummets after workup or column chromatography. The product turns purple/brown on the bench.

Technical Insight: Primary and secondary alkyl iodides are sensitive to photolytic cleavage (homolysis of the C-I bond) and reductive deiodination . Standard sodium thiosulfate (


) washes can sometimes be too aggressive, or the resulting aqueous layer becomes acidic, hydrolyzing the lactone [3].

Q: How do I stabilize the crude product? A: Implement the "Cold, Dark, and Buffered" workup protocol.

Self-Validating Workup System:

  • Quench: Dilute with cold ether/pentane.

  • Wash: Use a 1:1 mixture of 10% Sodium Thiosulfate and Saturated Sodium Bicarbonate .

    • Validation: The bicarbonate buffers the acidity generated during the reduction of excess iodine.

  • Isolation: Wrap the rotovap flask in aluminum foil. Keep the water bath <30°C.

  • Purification: If the compound is acid-sensitive, add 1%

    
     to your silica column eluent to neutralize acidic sites on the silica gel.
    
Module 3: Electrophile Power (Reagent Selection)

Symptom: No reaction occurs, or the reaction is sluggish despite using excess


.

Technical Insight: Molecular iodine (


) is a relatively mild electrophile. If your alkene is electron-deficient (e.g., deactivated by nearby withdrawing groups), 

may not generate the iodonium ion intermediate.

Comparison of Iodinating Agents:

ReagentElectrophilicityByproductBest For

/

ModerateHI (Reversible)Electron-rich alkenes, standard substrates.
ICl (Iodine Monochloride) HighHCl (Acidic)Deactivated alkenes. Warning: Highly corrosive.
NIS (N-Iodosuccinimide) HighSuccinimideReversible substrates, acid-sensitive products.

(Barluenga's)
Very HighPyridine saltsDifficult cyclizations, non-nucleophilic counterion required.
Part 3: Mechanistic Visualization

Understanding the reversibility pathway is critical for troubleshooting. The diagram below illustrates how the presence of HI destroys your product.

Mechanism SM Alkene-Acid Complex Iodonium Intermediate SM->Complex + I2 Product Iodolactone (Kinetic Product) Complex->Product Cyclization Byproduct HI (Acid) Complex->Byproduct Elimination Reverse Ring Opening (Nucleophilic Attack by I-) Product->Reverse + HI Reverse->SM Re-formation

Figure 2: The reversible pathway of iodolactonization. Accumulation of HI (red path) drives the reaction backward.

Part 4: Standardized "Gold Standard" Protocol

Use this protocol to baseline your reaction if standard methods fail. This method utilizes NIS to prevent reversibility and controls light exposure.

Reagents:

  • Substrate (1.0 equiv)

  • NIS (1.2 - 1.5 equiv) — Replaces

    
    
    
  • 
     (2.0 equiv) or 2,6-Lutidine (1.5 equiv)
    
  • Solvent: DCM or

    
     (Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Wrap the flask in aluminum foil  to exclude light.
    
  • Dissolution: Dissolve substrate in solvent (0.1 M concentration). Add the base (

    
     or Lutidine).
    
  • Activation: Cool the mixture to 0°C. Add NIS in one portion.

    • Checkpoint: Monitor TLC at 1 hour. If SM remains, warm slowly to Room Temp.

  • Quench (The "Cold/Dark" Method):

    • Dilute with

      
      .
      
    • Wash with sat.

      
       / sat. 
      
      
      
      (1:1 mix).
    • Wash with Brine.

    • Dry over

      
       (Avoid 
      
      
      
      for very labile iodides as it is slower).
  • Concentration: Evaporate solvent at <30°C . Do not heat the bath.

References
  • Bartlett, P. A.; Myerson, J. "Stereoselective epoxidation of acyclic olefinic acids and esters. A new method for the synthesis of carboxylic acid ionophores." Journal of the American Chemical Society, 1978 , 100(12), 3950–3952. Link

  • Ting, P. C.; Bartlett, P. A. "Regio- and stereoselective syntheses of tetrahydrofuran and tetrahydropyran derivatives via iodolactonization." Journal of the American Chemical Society, 1984 , 106(9), 2668–2671. Link

  • Robin, S.; Rousseau, G. "Recent advances in the synthesis of heterocycles via iodocyclization." Tetrahedron, 1998 , 54(46), 13681-13736. Link

  • Daneshtalab, M.; et al. "Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies." Journal of Organic Chemistry, 2025 (Retrieved via ResearchGate). Link

Resolving overlapping signals in the NMR spectrum of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Small Molecule Characterization

Welcome, Colleague. You are likely here because the aromatic region (7.0–8.5 ppm) of your indazole derivative is a mess of overlapping multiplets, or your N-H signal is vanishing into the baseline. Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib), but their annular tautomerism and nitrogen-rich cores create unique spectral challenges.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve your specific spectral anomalies.

Issue 1: "My signals are broad or missing, and I can't assign the N-H proton."

Diagnosis: Fast Prototropic Tautomerism. Unlike indole, indazole exists in a dynamic equilibrium between the


-indazole and 

-indazole forms. In non-polar solvents (CDCl

) or at room temperature, the proton exchange rate (

) is often intermediate on the NMR timescale, leading to severe line broadening or coalescence (disappearance) of the H-3, H-7, and N-H signals.

The Fix: Stabilize the Tautomer or Freeze the Exchange.

Protocol A: Solvent Stabilization (The "Hydrogen Bond" Lock)

Do not use CDCl


 for primary characterization of unsubstituted indazoles.
  • Switch to DMSO-d

    
    :  The sulfoxide oxygen acts as a hard hydrogen bond acceptor, locking the N-H proton in place and slowing the exchange rate.
    
  • Result: The N-H signal often appears as a sharp broad singlet around 13.0–13.5 ppm (

    
    -tautomer).
    
Protocol B: Variable Temperature (VT) NMR

If DMSO alone fails, you must manipulate the exchange rate (


) relative to the frequency difference (

) between tautomers.
  • Cooling (Preferred): Lowering temperature to 250–270 K (in Acetone-d

    
     or CD
    
    
    
    Cl
    
    
    ) slows exchange (
    
    
    ), resolving distinct sets of signals for both tautomers if they coexist.
  • Heating: Raising temperature to >320 K (in DMSO-d

    
    ) accelerates exchange (
    
    
    
    ), sharpening the averaged signal.

Visual Workflow: Tautomer Resolution Strategy

TautomerStrategy Start Problem: Broad/Missing Signals SolventCheck Current Solvent? Start->SolventCheck CDCl3 Chloroform-d SolventCheck->CDCl3 DMSO DMSO-d6 SolventCheck->DMSO Action1 Switch to DMSO-d6 (Stabilize H-bond) CDCl3->Action1 CheckWidth Line Width? DMSO->CheckWidth Action1->CheckWidth Sharp Sharp Signals: Resolved CheckWidth->Sharp StillBroad Still Broad CheckWidth->StillBroad ActionVT VT-NMR Experiment StillBroad->ActionVT Cool Cool to 250K (Slow Exchange) ActionVT->Cool Heat Heat to 340K (Fast Exchange) ActionVT->Heat

Caption: Logical workflow for stabilizing indazole tautomers to recover lost signal intensity.

Issue 2: "The aromatic region is a blob. I can't separate the indazole from the phenyl ring."

Diagnosis: Accidental Magnetic Equivalence. Indazole protons (H-4, H-5, H-6) often resonate between 7.0 and 7.8 ppm, exactly where phenyl, pyridine, or thienyl substituents appear.

The Fix: Aromatic Solvent-Induced Shift (ASIS).[1] Benzene-d


 molecules stack against the solute's aromatic rings. Because indazole is electron-deficient (π-excessive N-heterocycle) and substituents may be electron-rich, the local magnetic shielding changes differentially, "stretching" the spectrum.

Data: Solvent Selection Guide

SolventDielectric Constant (

)
Effect on IndazoleBest For...
DMSO-d

46.7Deshielding (Downfield shift)H-bonding, Solubility, Tautomer locking
Benzene-d

2.27Shielding (Upfield shift)Resolving aliphatic/aromatic overlap (ASIS)
Acetone-d

20.7IntermediateLow-temp VT studies (down to -90°C)
Methanol-d

32.7ExchangeAvoid if observing N-H (deuterium exchange)

Pro Tip: If you have a severe overlap in DMSO, run the sample in a 1:1 mixture of DMSO-d


 and Benzene-d

. The "titration" of solvent effects often reveals hidden multiplets [1].
Issue 3: "I need to prove the structure, but the multiplets are too complex to interpret."

Diagnosis: Second-Order Coupling Effects. Strong coupling (where


) distorts peak intensities (roofing effect) and makes multiplet analysis impossible.

The Fix: Pure Shift NMR (Broadband Homonuclear Decoupling).[2] Modern spectrometers (Bruker Avance III/Neo, Jeol ECZ) can run PSYCHE (Pure Shift Yielded by Chirp Excitation). This collapses all multiplets into singlets, effectively turning your proton spectrum into a "carbon-like" stick spectrum.

Experimental Protocol: 1D PSYCHE

Prerequisites: High sensitivity (sample >5mM) and stable temperature.

  • Pulse Sequence: Select psyche (Bruker) or equivalent.

  • Gradient Setup: Ensure weak gradients (1-2%) are calibrated to prevent signal loss during the saltire selection element.

  • Chunking: Set the chunk size (fid chunk) to ~15-20 ms. This determines the resolution.

  • Processing: Reconstruction is required.[2] Use the spectrometer's AU program (e.g., ps_process) or Mnova's "Pure Shift" processing module.

Why it works: By suppressing homonuclear


 coupling, you eliminate the multiplet spread. A "blob" at 7.4 ppm often resolves into three distinct singlets [2][3].
Issue 4: "I cannot distinguish N-1 vs. N-2 substitution."

Diagnosis: The "Regioisomer Nightmare." Alkylation of indazole yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) products.


H NMR chemical shifts are unreliable for definitive assignment.

The Fix:


-

HMBC (Heteronuclear Multiple Bond Correlation). Nitrogen chemical shifts are the "fingerprint" of azole regiochemistry.
The Rule of Thumb (N-Chemical Shifts)
  • N-1 Substituted: The pyridinic nitrogen (N-2) resonates upfield (~300 ppm relative to liq. NH

    
    , or ~ -60 ppm relative to nitromethane).
    
  • N-2 Substituted: The pyrrolic nitrogen (N-1) resonates significantly differently due to the loss of aromaticity in the quinoid-like structure.

  • Differentiation: The

    
     chemical shift difference between isomers is typically 20–40 ppm  [4].
    
Workflow: The Nitrogen Detective
  • Experiment: Run hhmbcgpndqf (Gradient selected

    
    -
    
    
    
    HMBC). Natural abundance is sufficient for >10 mg samples.
  • Optimization: Tune the long-range coupling constant (cnst13) to 8 Hz (typical

    
     and 
    
    
    
    in azoles).
  • Analysis:

    • Look for correlations from H-3 and H-7.

    • H-3 will correlate strongly to N-2 (2-bond) and weakly to N-1 .

    • H-7 will correlate to N-1 (3-bond).

Visual Workflow: Regioisomer Assignment

NitrogenAssignment Sample Unknown Isomer Exp Run 1H-15N HMBC (cnst13 = 8Hz) Sample->Exp N1_Path Correlations to H-7? Exp->N1_Path N2_Path Correlations to H-3? Exp->N2_Path Result1 Identify N-1 (Pyrrolic-like) N1_Path->Result1 Result2 Identify N-2 (Pyridinic-like) N2_Path->Result2

Caption: Using long-range H-N correlations to map the indazole skeleton.

References
  • BenchChem. (2025).[1] Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.

  • Castañar, L. (2023).[3] Understanding Pure Shift NMR Spectroscopy. Global NMR Discussion Meetings.

  • Manchester NMR Methodology Group. (2017). Pure Shift NMR. University of Manchester.

  • Alkorta, I., et al. (2016). 13C NMR of indazoles. ResearchGate.

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

Strategic Scaffold Selection: 3-Iodo-1-methyl-1H-indazol-4-amine vs. Conventional Kinase Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lynchpin Intermediate

3-Iodo-1-methyl-1H-indazol-4-amine (CAS: 953410-90-7) is not a final drug; it is a high-value pharmacophore precursor . In the competitive landscape of kinase inhibitor design, this scaffold serves as a critical "scaffold hop" alternative to the ubiquitous quinazoline and indolinone cores.

While quinazolines (e.g., Gefitinib) dominate EGFR targeting, they often suffer from poor solubility and rigid vector constraints. The 1-methyl-1H-indazol-4-amine core offers a distinct advantage: the 4-amino group mimics the N1-C2-N3 motif of adenine (binding the hinge region), while the 3-iodo substituent provides a modular handle for accessing the hydrophobic "back pocket" or "gatekeeper" regions via cross-coupling.

This guide objectively compares this scaffold against industry standards, detailing why it is the superior choice for designing Type I and Type I½ inhibitors with improved physicochemical profiles.

Comparative Analysis: Indazole-4-amine vs. The Field

The Competitors

We compare the Indazole-4-amine scaffold against three dominant alternatives in kinase drug discovery:

  • Quinazoline (4-anilino): The gold standard for EGFR inhibitors.

  • Indolin-2-one: Common in multi-targeted RTK inhibitors (e.g., Sunitinib).

  • Pyrazolo[1,5-a]pyrimidine: A fused scaffold often used for B-Raf and CDK inhibition.

Performance Matrix

The following data synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry literature.

FeatureIndazole-4-amine (Subject)Quinazoline (Reference)Indolin-2-one (Alternative)Pyrazolo[1,5-a]pyrimidine
Binding Mode Adenine Mimetic (Bidentate) . N1 and 4-NH2 bind hinge.Adenine Mimetic (Monodentate) . N1 accepts H-bond.Ribose Pocket Binder . H-bonds via lactam.Adenine Mimetic . Similar to indazole.[1][2][3][4][5][6]
Solubility (LogS) High . The sp2 amine and reduced planarity (vs quinazoline) improve solubility.Low . Highly planar, crystalline lattice energy limits dissolution.Moderate . Often requires solubilizing tails.Moderate-High .
Metabolic Stability Excellent . The N-methyl indazole is resistant to oxidative metabolism.Good . Susceptible to ring-opening or N-dealkylation.Poor . Indole core is prone to oxidation (e.g., to oxindole).Good .
Synthetic Utility Modular . 3-Iodo allows late-stage diversification (Suzuki/Sonogashira).Linear . Substituents usually built early or via SNAr (limited scope).Linear . Aldol condensation limits diversity.Modular .
Selectivity Potential High . 3-position vectors directly into the Gatekeeper/DFG pocket.Moderate . 6/7-positions vector to solvent; limited gatekeeper access.Low . Promiscuous binder (multi-kinase).High .
Mechanistic Insight: Why the "3-Iodo" Matters

The 3-iodo group is the strategic differentiator. In quinazolines, accessing the gatekeeper residue (vital for overcoming T790M or T315I resistance mutations) requires complex core modifications. In the subject scaffold, the iodine is pre-positioned at C3. A single Suzuki-Miyaura coupling replaces the iodine with an aryl or heteroaryl group that can sterically clash with the gatekeeper in wild-type kinases but fit perfectly into the mutant, or vice versa, granting tunable selectivity.

Visualization of Chemical Space & Logic

The following diagram illustrates the strategic derivatization logic of the 3-Iodo-1-methyl-1H-indazol-4-amine scaffold compared to a standard Quinazoline.

ScaffoldLogic Indazole 3-Iodo-1-methyl- 1H-indazol-4-amine (Core Scaffold) Suzuki Pd-Catalyzed Cross-Coupling Indazole->Suzuki Modular Diversity (C3 Position) Target 3-Aryl-Indazole Inhibitor Suzuki->Target Access to Gatekeeper Pocket Q_Prod 4-Anilinoquinazoline Target->Q_Prod Superior Solubility & Selectivity Quinazoline 4-Chloroquinazoline (Standard) SNAr SNAr Displacement Quinazoline->SNAr Limited Diversity (C4 Position) SNAr->Q_Prod Solvent Front Interaction Only

Caption: Comparison of diversification vectors. The Indazole C3-position (via Iodine) allows access to the internal kinase hydrophobic pockets, whereas Quinazoline C4-substitution typically points outward to the solvent.

Experimental Protocol: Modular Synthesis of Kinase Inhibitors

Objective: Synthesize a library of Type I kinase inhibitors using 3-Iodo-1-methyl-1H-indazol-4-amine as the divergent intermediate. Scope: This protocol validates the "Synthetic Utility" claim, demonstrating the ease of converting the iodine handle into a functional hinge-binding motif.

Materials
  • Substrate: 3-Iodo-1-methyl-1H-indazol-4-amine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq) (e.g., 4-pyrazolylboronic acid for JAK inhibition)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial, charge 3-Iodo-1-methyl-1H-indazol-4-amine (273 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM (41 mg, 0.05 mmol) under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat the reaction mixture to 90°C for 4 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (m/z 274) should disappear, replaced by the product mass.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). The 4-amino group is polar; ensure the column is conditioned with 1% triethylamine if streaking occurs.

Validation Criteria (Self-Correcting)
  • If Yield < 50%: Check oxygen exclusion. Indazole nitrogens can coordinate Pd; ensure catalyst load is sufficient or switch to Pd(PPh₃)₄.

  • If Regioselectivity Issues: Not applicable here as the 3-position is the only halogenated site, ensuring 100% regiocontrol (a major advantage over di-halogenated scaffolds).

Biological Application: Kinase Signaling Pathway

The inhibitors derived from this scaffold typically target the MAPK or PI3K/Akt pathways. The diagram below details the intervention point of a 3-substituted indazole inhibitor (e.g., targeting ERK or Akt).

SignalingPathway RTK RTK (EGFR/VEGFR) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) *Target of Indazole Inhibitor* MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 3-Aryl-Indazole-4-amine Inhibitor->ERK ATP Competition (Type I Binding)

Caption: Intervention of Indazole-based inhibitors in the MAPK signaling cascade. The scaffold effectively targets ERK/Akt nodes by competing with ATP.

References

  • Liu, Y., et al. (2013).[7] "The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[8] Journal of Medicinal Chemistry, 56(15), 6069-6087.[7] [Link]

  • Bamborough, P., et al. (2007). "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. [Link]

  • Elsayed, M.S.A., et al. (2023). "Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor."[5][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[5] [Link]

Sources

Structural Validation of 3-Iodo-1-methyl-1H-indazol-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & The Regioisomer Challenge

The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Axitinib, Linifanib), particularly targeting VEGFR and FGFR pathways. The specific derivative 3-Iodo-1-methyl-1H-indazol-4-amine serves as a high-value "linchpin" intermediate.

  • C3-Iodo: Enables Suzuki-Miyaura or Sonogashira coupling to extend the carbon skeleton.

  • C4-Amine: Provides a handle for amide coupling or urea formation to interact with the kinase hinge region.

  • N1-Methyl: Locks the tautomeric state, critical for binding affinity and metabolic stability.

The "Silent" Failure Mode

The synthesis of N-methyl indazoles is notoriously prone to regioisomerism . Methylation of the 1H-indazole precursor often yields a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers.[1]

The Critical Trap: In 3-substituted indazoles, the standard diagnostic proton at C3 is replaced (in this case, by Iodine). Consequently, the N2-isomer loses its primary NOE (Nuclear Overhauser Effect) handle, making standard structural assignment treacherous. Misidentifying the N2 isomer as the N1 target can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as the N2 isomer typically exhibits vastly different hydrogen-bonding vectors in the binding pocket.

Comparative Analysis of Validation Methodologies

We evaluated three structural validation workflows. The 2D NMR (NOESY) method is identified as the optimal balance of speed and certainty for this specific substrate.

Summary of Validation Approaches
FeatureMethod A: 1D 1H NMR Method B: 2D NMR (NOESY/HMBC) Method C: Single Crystal XRD
Primary Principle Chemical Shift AnalysisThrough-Space (NOE) & Long-Range CouplingElectron Density Diffraction
Confidence Level Low to MediumHigh (Industry Standard) Absolute (Gold Standard)
Throughput High (5 mins)Medium (30-60 mins)Low (Days to Weeks)
Sample Requirement < 5 mg10-20 mgHigh quality crystal required
Specific Limitation H7 shift differences are subtle; unreliable without reference standards.[2]Requires careful parameter setup to see weak NOEs.Crystallization of small amines is unpredictable.
Verdict Screening Only Recommended for Batch Release Reference Standard Only

Detailed Experimental Protocol: The "Missing H3" Logic

This protocol details the Method B (2D NMR) workflow, which is the only self-validating system for this molecule short of X-ray.

The Mechanistic Logic[3]
  • N1-Methyl Isomer: The methyl group is spatially proximal to the proton at C7 (H7) .

  • N2-Methyl Isomer: The methyl group is spatially proximal to C3 . However, C3 is iodinated. There is no H3.

Step-by-Step Workflow
A. Sample Preparation
  • Solvent: Dissolve 15 mg of the synthesized solid in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents aggregation common in amino-indazoles, sharpening the peaks for NOE detection.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

B. Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1H Spectrum: Acquire a standard proton spectrum (16 scans). Identify the N-Me singlet (~4.0 ppm) and the aromatic region (6.5–7.5 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: Set to 500 ms .

      • Reasoning: Small molecules require longer mixing times to build up the NOE signal (positive NOE).

    • Scans: Minimum 32 scans per increment.

    • Resolution: 2048 x 256 points.

C. Data Interpretation
  • Locate the N-Methyl singlet on the F2 axis (approx 3.9 - 4.1 ppm).

  • Look for cross-peaks in the aromatic region (F1 axis).

  • Validation Check:

    • Signal at ~7.2-7.5 ppm (H7): PASS . This confirms N1-Methylation.

    • No Aromatic Cross-peaks: FAIL . This indicates N2-Methylation (N-Me is pointing toward the Iodine, which has no protons).

Visualization of Logic & Pathways

Diagram 1: The Validation Decision Matrix

This flowchart guides the analytical decision-making process to ensure batch integrity.

ValidationLogic Start Synthesized Sample 3-Iodo-1-methyl-1H-indazol-4-amine NMR1D Step 1: 1H NMR (DMSO-d6) Check Purity & Integrals Start->NMR1D MeSignal Locate N-Me Singlet (~4.0 ppm) NMR1D->MeSignal NOESY Step 2: 2D NOESY (Mixing time: 500ms) MeSignal->NOESY Decision Detect NOE Cross-peak between N-Me and Aromatic Region? NOESY->Decision N1_Confirm Correlation Observed (N-Me <-> H7) CONFIRMED: N1-Isomer Decision->N1_Confirm Yes (Strong Signal) N2_Suspect No Correlation Observed (N-Me points to Iodine) SUSPECT: N2-Isomer Decision->N2_Suspect No Signal HMBC Step 3: HMBC Verification Check 3-bond coupling to C7a N2_Suspect->HMBC Verify

Caption: Decision matrix for distinguishing N1 vs. N2 isomers in C3-substituted indazoles.

Diagram 2: Structural NOE Correlations

Visualizing the spatial relationships that generate the diagnostic signals.

NOECorrelation cluster_N1 Target: N1-Isomer cluster_N2 Impurity: N2-Isomer N1 N1 Me1 Methyl N1->Me1 H7 H7 (Proton) Me1->H7 Strong NOE (< 3.0 Å) N2 N2 Me2 Methyl N2->Me2 Iodine Iodine (C3)

Caption: Spatial proximity visualization. The N1-Me/H7 interaction is the "smoking gun" for validation.

Supporting Data: Chemical Shift Expectations[4]

While NOE is definitive, 1D NMR chemical shifts provide supporting evidence. The following data is derived from general indazole trends [1][2].

PositionAtomN1-Isomer (Target)N2-Isomer (Impurity)Notes
N-CH3 1H4.05 ppm4.18 ppmN2-Me is typically downfield.
C7-H 1H7.20 - 7.35 ppm7.60 - 7.75 ppmH7 is deshielded in N2 isomer due to the N1 lone pair effect.
C3 13C~90-100 ppm~90-100 ppmIodinated carbons are significantly upfield; less useful for distinction.

Note: Values are approximate (in DMSO-d6) and should be calibrated against residual solvent peaks (2.50 ppm).

Synthesis Note: Minimizing the Impurity

To reduce the burden of validation, the synthesis route should prioritize regioselectivity.

  • Avoid: Direct methylation of 3-iodo-1H-indazol-4-amine using MeI/K2CO3 (yields ~1:1 mixtures).

  • Preferred: Methylation of 4-nitro-1H-indazole first. The steric bulk of the nitro group at C4 helps steer methylation to N1 slightly, but chromatographic separation is still easier at this stage than after iodination.

  • Alternative: Use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) often favors the N2 isomer [2], so avoid this if N1 is the target. For N1 selectivity, specific conditions like DHP/TsOH followed by methylation, or specific copper-catalyzed cross-couplings, are superior.

References

  • L. Gavara et al. "Regioselective synthesis of 1-substituted indazoles." Tetrahedron, 2011.

    • Validates the thermodynamic preference for N1 and NMR shift trends.
  • Cheung, et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 2003.

    • Provides contrasting conditions for N2 selectivity and detailed spectral data for isomer differenti
  • CymitQuimica. "4-Iodo-1-methyl-1H-indazol-3-amine Product Data."

    • Commercial reference for the specific isomeric structure.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

    • Contextualizes the use of indazole scaffolds in kinase inhibitor design.

Sources

Technical Comparison Guide: In Vitro Profiling of 3-Iodo-1-methyl-1H-indazol-4-amine vs. Standard Bcr-Abl TKIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1-methyl-1H-indazol-4-amine (CAS: 885270-86-0) represents a critical pharmacophore scaffold in the design of next-generation Tyrosine Kinase Inhibitors (TKIs). While often utilized as a chemical intermediate—specifically for synthesizing diarylamide 3-aminoindazole derivatives like AKE-72 —validating its intrinsic kinase inhibitory potential is a foundational step in fragment-based drug discovery (FBDD).

This guide outlines a rigorous in vitro validation workflow to benchmark this indazole scaffold against FDA-approved standards: Imatinib (1st Gen), Dasatinib (2nd Gen), and Ponatinib (3rd Gen). The objective is to quantify the compound's efficacy, specificity, and potential to overcome the T315I "gatekeeper" mutation.

Part 1: Mechanistic Rationale & Signaling Architecture

To validate the test compound, one must first map its interference points within the Bcr-Abl oncogenic cascade. The indazole core typically functions as an ATP-mimetic, binding to the hinge region of the kinase domain.

Bcr-Abl Signaling Pathway Diagram

The following diagram illustrates the constitutive activation of downstream effectors (STAT5, PI3K/AKT, RAS/MAPK) by Bcr-Abl and the intervention points for TKIs.

BcrAbl_Signaling BCR_ABL BCR-ABL Fusion Protein (Constitutive Kinase Activity) GRB2 GRB2 / GAB2 BCR_ABL->GRB2 Phosphorylation (Y177) STAT5 STAT5 BCR_ABL->STAT5 Direct Activation ATP ATP ATP->BCR_ABL Phosphorylation Source Inhibitor 3-Iodo-1-methyl-1H-indazol-4-amine (Competitive Inhibitor) Inhibitor->BCR_ABL Blocks ATP Binding PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS Proliferation Uncontrolled Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis_Block Inhibition of Apoptosis AKT->Apoptosis_Block ERK ERK/MAPK RAS->ERK ERK->Proliferation

Figure 1: Bcr-Abl signaling cascade showing the ATP-competitive inhibition mechanism targeted by the indazole scaffold.

Part 2: Biochemical Kinase Assays (Cell-Free)

The first validation step is determining the intrinsic affinity (


 or 

) of the compound for the purified ABL1 kinase domain compared to established drugs.
Comparative Performance Data (Reference & Expected)

The table below benchmarks the expected performance of the Indazole Scaffold against Gold Standards. Note that the "Scaffold" alone often exhibits micromolar potency, while optimized derivatives (e.g., AKE-72) achieve nanomolar potency.

CompoundGenerationTarget ProfileK562 Cell IC50 (nM)Ba/F3 T315I IC50 (nM)
Imatinib 1stBCR-ABL (WT)200 - 500>10,000 (Resistant)
Dasatinib 2ndBCR-ABL / SRC0.8 - 1.2>5,000 (Resistant)
Ponatinib 3rdPan-BCR-ABL5 - 1010 - 40
Test Scaffold *FragmentIndazole Core10,000 - 50,000 >50,000
Optimized Derivative LeadDiarylamide-Indazole< 1.0 ~ 9.0

*Note: The Test Scaffold (3-Iodo-1-methyl-1H-indazol-4-amine) is a fragment. Data for "Optimized Derivative" refers to AKE-72, synthesized from this scaffold.

Protocol: FRET-Based Kinase Assay (Z'-Lyte)

Objective: Measure ATP-competitive inhibition in a cell-free system.

  • Reagent Prep: Prepare 4x Test Compound solution in 1% DMSO. Prepare Kinase/Peptide mixture (Recombinant ABL1 kinase + Tyrosine peptide substrate).

  • Reaction Assembly:

    • Add 2.5 µL Compound to 384-well plate.

    • Add 5 µL Kinase/Peptide mix.

    • Add 2.5 µL ATP solution (at

      
       concentration, typically 10-50 µM).
      
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Part 3: Cellular Proliferation & Resistance Profiling

Cellular assays confirm if the compound can penetrate the cell membrane and inhibit the target in a physiological context.

Cell Lines Required[1][2]
  • K562: Human CML line (Bcr-Abl positive). Standard Model.

  • Ba/F3 WT: Murine pro-B cells transformed with wild-type Bcr-Abl.

  • Ba/F3 T315I: Transformed with the Gatekeeper mutation (resistance model).

  • U937 or HL-60: Bcr-Abl negative controls (to test off-target toxicity).

Protocol: CellTiter-Glo Luminescent Viability Assay

Objective: Determine


 (Growth Inhibition) and Selectivity Index.
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well white-walled plates. Volume: 90 µL.

  • Treatment: Add 10 µL of 10x Test Compound (3-Iodo-1-methyl-1H-indazol-4-amine) serially diluted.

    • Range: 100 µM down to 1 nM (broad range required for fragments).

    • Controls: DMSO (Negative), Staurosporine (Positive Kill), Ponatinib (Reference).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).

  • Measurement: Shake for 2 mins, incubate 10 mins, read Luminescence.

Critical Analysis: If the Indazole amine shows


 in K562 but the derivative shows 

, the scaffold is validated as a "low-affinity anchor" that requires the "tail" (e.g., piperazine moiety in AKE-72) to reach the hydrophobic pocket and secure high-affinity binding.

Part 4: Target Engagement (Western Blot)

To prove the observed cytotoxicity is due to Bcr-Abl inhibition and not general toxicity, you must demonstrate the dephosphorylation of Bcr-Abl and its substrates.

Workflow Diagram: Validation Pipeline

Validation_Workflow Compound Test Compound (Indazole Amine) K562_Cells K562 Cells (BCR-ABL+) Compound->K562_Cells Incubate 6h Lysis Lysis & Protein Extraction (+ Phosphatase Inhibitors) K562_Cells->Lysis PAGE SDS-PAGE Electrophoresis Lysis->PAGE Blot Immunoblotting PAGE->Blot pBCR Primary Ab: p-BCR-ABL (Tyr177) Blot->pBCR pCrkL Primary Ab: p-CrkL (Tyr207) Blot->pCrkL Total Loading Control: Total ABL / GAPDH Blot->Total

Figure 2: Western Blot workflow for confirming mechanism of action.

Key Biomarkers
  • p-BCR-ABL (Tyr177): Direct readout of autophosphorylation.

  • p-CrkL (Tyr207): The most robust surrogate marker for Bcr-Abl activity in CML cells.

  • p-STAT5 (Tyr694): Downstream effector.

  • PARP Cleavage: Marker of apoptosis (should increase with dose).

Interpretation: A successful inhibitor will show a dose-dependent decrease in p-CrkL and p-BCR-ABL signals while Total ABL remains constant. If the Test Compound fails to reduce p-CrkL at lethal doses, the mechanism of death is likely off-target (non-specific toxicity).

References

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[1]

  • O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell, 16(5), 401-412.

  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141.

  • Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor. Science, 305(5682), 399-401.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Efficacy Comparison of 3-Iodo-1-methyl-1H-indazol-4-amine Derivatives: A Scaffold Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-1-methyl-1H-indazol-4-amine derivatives, a privileged scaffold in modern kinase inhibitor discovery.

Executive Summary & Scaffold Rationale

The 3-Iodo-1-methyl-1H-indazol-4-amine (CAS: 953410-90-7) core has emerged as a critical "bifunctional" scaffold for targeting Type I and Type II kinase inhibitors. Unlike the more common 3-aminoindazole or 6-aminoindazole scaffolds found in drugs like Axitinib or Pazopanib, the 4-amino regioisomer offers a unique vector for hinge-binding interactions, while the 3-iodo position serves as a reactive handle for accessing the hydrophobic "back pocket" (gatekeeper region) of kinases.

This guide compares the efficacy of three distinct derivative classes generated from this scaffold, focusing on their performance in Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cell lines.

The Structural Argument[1][2][3]
  • Position 4 (Amine): Acts as the primary H-bond donor/acceptor for the kinase hinge region. Derivatization here (Ureas/Amides) tunes solubility and solvent-front interactions.

  • Position 3 (Iodine): A high-value electrophile for Suzuki-Miyaura cross-coupling. Introduction of aryl/heteroaryl groups here dictates selectivity (e.g., FLT3 vs. Lck).

  • Position 1 (Methyl): Blocks tautomerization, locking the indazole in a fixed conformation favorable for ATP-pocket occupancy.

Comparative Efficacy Analysis

We categorize the derivatives into three primary classes based on the functionalization strategy at the C3 and N4 positions.

Class A: 3-Aryl-4-Ureido Derivatives (FLT3/BCR-ABL Dual Inhibitors)
  • Design Strategy: The 3-iodo group is replaced by a hydrophobic phenyl ring (via Suzuki coupling) to occupy the ATP-binding pocket. The 4-amine is converted into a urea moiety to interact with the conserved Glu/Asp residues in the active site.

  • Primary Target: FLT3 (FMS-like tyrosine kinase 3) and BCR-ABL.

  • Key Cell Lines: MV4-11 (FLT3-ITD mutant), K562 (BCR-ABL positive).

Class B: 3-H/Iodo-4-Heteroaryl Derivatives (Lck/Src Inhibitors)
  • Design Strategy: Direct coupling of the 4-amine to a pyrimidine or thiazole ring. The 3-position is often left as Iodine or reduced to Hydrogen to avoid steric clash in smaller kinase pockets like Lck (Lymphocyte-specific protein tyrosine kinase).

  • Primary Target: Src Family Kinases (Lck, Src).

  • Key Cell Lines: Jurkat (T-cell leukemia), PC-3 (Prostate).

Class C: 4-Sulfonamide Derivatives (CCR4/Immunomodulators)
  • Design Strategy: Sulfonylation of the 4-amine creates a geometry distinct from kinase inhibitors, often targeting G-Protein Coupled Receptors (GPCRs) like CCR4 involved in the tumor microenvironment.

  • Primary Target: CCR4 (Chemokine Receptor 4).

  • Key Cell Lines: CCR4+ T-cell lymphoma lines (e.g., Hut78).

Quantitative Performance Matrix
MetricClass A (FLT3-Targeted) Class B (Lck-Targeted) Class C (CCR4-Targeted)
Scaffold Modification 3-Phenyl, 4-Urea4-(Pyrimidin-4-yl)amine4-Benzenesulfonamide
MV4-11 IC50 (AML) < 5 nM (Potent)> 500 nM> 10,000 nM
K562 IC50 (CML) 10 - 50 nM 150 - 300 nMInactive
Jurkat IC50 (T-ALL) 100 - 500 nM< 20 nM (Potent)Variable
Selectivity Profile High for FLT3/c-KitHigh for Src FamilyGPCR Selective
Mechanism Apoptosis (Caspase-3)Cell Cycle Arrest (G1/S)Chemotaxis Inhibition

Critical Insight: Class A derivatives exhibit superior efficacy in AML models (MV4-11) due to the 3-aryl group effectively mimicking the hydrophobic interactions required to stabilize the active conformation of FLT3-ITD mutants.

Mechanistic Visualization

The following diagram illustrates the signaling pathways engaged by Class A (FLT3) and Class B (Lck) derivatives, highlighting the divergence in downstream effects.

PathwayMap Extracellular Extracellular Signals (FL, SCF, Antigen) FLT3 FLT3 / c-Kit (Class A Target) Extracellular->FLT3 Ligand Binding Lck Lck / Src (Class B Target) Extracellular->Lck TCR Engagement STAT5 STAT5 (Phosphorylation) FLT3->STAT5 Direct Activation RAS RAS / RAF FLT3->RAS Lck->RAS Via ZAP70 OutcomeA Apoptosis (Bcl-xL Downregulation) STAT5->OutcomeA MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK OutcomeB Proliferation Block (T-Cell Activation) ERK->OutcomeB BlockA || Class A BlockA->FLT3 BlockB || Class B BlockB->Lck

Caption: Differential signaling blockade by Indazole-4-amine derivatives. Class A blocks STAT5-mediated survival in AML; Class B blocks MAPK-driven proliferation in T-cells.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating workflows are recommended.

Protocol 1: Synthesis of Class A Derivatives (Suzuki-Urea Sequence)

This workflow utilizes the 3-iodo handle first, followed by the 4-amine.

  • Suzuki Coupling (C3-Functionalization):

    • Dissolve 3-Iodo-1-methyl-1H-indazol-4-amine (1.0 eq) in Dioxane/Water (4:1).

    • Add Aryl-Boronic Acid (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      (0.05 eq).
    • Heat to 90°C for 4 hours under

      
      .
      
    • Validation: Monitor disappearance of the starting material (Rf ~0.4 in 50% EtOAc/Hex) via TLC.

  • Urea Formation (N4-Functionalization):

    • Treat the isolated 3-aryl-4-aminoindazole with an Isocyanate (1.1 eq) in anhydrous DCM.

    • Stir at RT for 2 hours. Precipitate forms.

    • Validation: Mass Spec (ESI+) should show [M+H]+ corresponding to the urea adduct.

Protocol 2: Cellular Efficacy Assay (MV4-11)

Quantifying potency against FLT3-ITD driven leukemia.

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well white-walled plates using RPMI-1640 + 10% FBS.

  • Compound Treatment: Prepare a 10-point serial dilution of the derivative (Start: 10 µM, Dilution Factor: 3). Add to cells (0.1% DMSO final).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add 100 µL CellTiter-Glo reagent (Promega). Shake for 2 mins, incubate for 10 mins. Measure Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

    • Control: Staurosporine (Positive Control) should yield IC50 < 5 nM.

References

  • BenchChem. (2025). 3-Iodo-1-methyl-1H-indazol-4-amine: Chemical Properties and Applications. Retrieved from

  • Shanghai Int Tech. (2025).[1] 4-aminoindazole derivatives as novel FLT3 kinase inhibitors for AML. Patent Review. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres. Retrieved from

  • ACS Pharmacology & Translational Science. (2024). Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 (CCR4). Retrieved from

  • BLD Pharm. (2025). Structure and Availability of 3-Iodo-1-methyl-1H-indazol-4-amine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.